BI-6901
Description
Properties
IUPAC Name |
N-[(2R)-4-(2-cyanopyrrol-1-yl)-1-(4-methylpiperidin-1-yl)-1-oxobutan-2-yl]-1H-indole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O3S/c1-17-8-13-28(14-9-17)23(29)21(10-15-27-12-3-4-18(27)16-24)26-32(30,31)22-6-2-5-20-19(22)7-11-25-20/h2-7,11-12,17,21,25-26H,8-10,13-15H2,1H3/t21-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRJXJOWXAFLRTE-OAQYLSRUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C(CCN2C=CC=C2C#N)NS(=O)(=O)C3=CC=CC4=C3C=CN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCN(CC1)C(=O)[C@@H](CCN2C=CC=C2C#N)NS(=O)(=O)C3=CC=CC4=C3C=CN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of BI-6901: A Technical Guide to a Potent and Selective CCR10 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-6901 is a potent and selective small molecule antagonist of the C-C chemokine receptor 10 (CCR10).[1] CCR10 and its ligands, CCL27 and CCL28, play a crucial role in regulating the trafficking of immune cells, particularly T cells and plasma cells, to the skin and mucosal tissues.[2] Dysregulation of the CCR10/CCL27/CCL28 axis is implicated in the pathogenesis of various inflammatory skin diseases, including atopic dermatitis and psoriasis, making CCR10 an attractive therapeutic target.[2] This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and experimental workflows.
Mechanism of Action
This compound exerts its pharmacological effect by directly binding to the CCR10 receptor, a G protein-coupled receptor (GPCR), and competitively inhibiting the binding of its natural ligands, CCL27 and CCL28. This antagonism blocks the initiation of the downstream signaling cascade that is normally triggered by ligand binding.
The binding of CCL27 or CCL28 to CCR10 induces a conformational change in the receptor, leading to the activation of intracellular heterotrimeric G proteins. This activation involves the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the Gα subunit, causing the dissociation of the Gα and Gβγ subunits. These dissociated subunits then modulate the activity of various effector enzymes and ion channels.
This compound, by blocking ligand binding, prevents these initial steps. Specifically, it has been demonstrated to inhibit:
-
GTP Binding: this compound attenuates the agonist-induced binding of GTP to the Gα subunit of the G protein coupled to CCR10.[2]
-
Calcium Mobilization: It blocks the CCL27-dependent intracellular calcium (Ca²⁺) flux in cells expressing human CCR10.[3]
-
cAMP Production: The compound inhibits the CCL27-dependent production of cyclic adenosine monophosphate (cAMP) in CCR10-transfected cells.[2]
-
Chemotaxis: this compound effectively inhibits the migration of cells towards a chemoattractant gradient of CCR10 ligands.
The culmination of these inhibitory actions is the suppression of the inflammatory response mediated by CCR10-expressing immune cells.
Quantitative Data
The in vitro potency and selectivity of this compound and its related compounds have been characterized across various functional assays and cell backgrounds. The following tables summarize the key quantitative data.
Table 1: In Vitro Activity of this compound and its Racemate (BI-6536) and Negative Control (BI-6902)
| Compound | Assay | Cell Line | Ligand | pIC50 |
| This compound (Eutomer) | FLIPR Ca²⁺ flux | CHO-K (hCCR10) | hCCL27 | 9.0 |
| BI-6536 (Racemate) | FLIPR Ca²⁺ flux | CHO-K (hCCR10) | hCCL27 | 8.9 |
| BI-6902 (Distomer) | FLIPR Ca²⁺ flux | CHO-K (hCCR10) | hCCL27 | 5.5 |
| BI-6536 (Racemate) | cAMP Production | HEK (hCCR10) | hCCL27 | 7.6 |
| BI-6536 (Racemate) | GTP Binding | CHO-K (hCCR10) | hCCL27 | 8.0 |
| BI-6536 (Racemate) | Chemotaxis | Ba/F3 (mCCR10) | mCCL27 | 9.0 |
Data sourced from opnMe.com by Boehringer Ingelheim.[3][4]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Calcium (Ca²⁺) Flux Assay
This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration following receptor activation.
-
Cell Line: CHO-K cells stably transfected with human CCR10 and the photoprotein aequorin.
-
Protocol:
-
Cell Preparation: Culture the transfected CHO-K cells to approximately 80-90% confluency.
-
Aequorin Reconstitution: Incubate the cells with the aequorin cofactor, coelenterazine, in the dark to form the functional photoprotein.
-
Compound Incubation: Seed the cells into a 96- or 384-well plate. Add varying concentrations of this compound or control compounds to the wells and incubate.
-
Agonist Stimulation: Add the CCR10 ligand, human CCL27, to the wells to stimulate the receptor.
-
Signal Detection: Immediately measure the luminescence generated by the interaction of Ca²⁺ with aequorin using a luminometer. The light emission is proportional to the intracellular Ca²⁺ concentration.
-
Data Analysis: Plot the luminescence signal against the compound concentration to determine the IC50 value.
-
cAMP Production Assay
This assay quantifies the inhibition of adenylyl cyclase activity, which leads to a decrease in cAMP levels.
-
Cell Line: HEK293 cells transfected with human CCR10.
-
Protocol:
-
Cell Seeding: Plate the transfected HEK293 cells in a suitable multi-well plate and allow them to adhere.
-
Compound Treatment: Pre-incubate the cells with different concentrations of this compound.
-
Adenylyl Cyclase Stimulation: Add forskolin (a direct activator of adenylyl cyclase) and the CCR10 ligand (CCL27) to the cells.
-
Cell Lysis: After incubation, lyse the cells to release the intracellular cAMP.
-
cAMP Measurement: Quantify the amount of cAMP in the cell lysate using a competitive immunoassay, such as a homogeneous time-resolved fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA) based kit.
-
Data Analysis: Calculate the percent inhibition of cAMP production at each compound concentration and determine the IC50.
-
GTP Binding Assay
This assay measures the inhibition of agonist-induced binding of a radiolabeled GTP analog to G proteins.
-
Cell Line: Membranes from CHO-K cells stably expressing human CCR10.
-
Protocol:
-
Membrane Preparation: Prepare crude membrane fractions from the CCR10-expressing CHO-K cells.
-
Assay Setup: In a 96-well filter plate, combine the cell membranes, this compound at various concentrations, GDP, and the CCR10 ligand (CCL27).
-
Initiation of Reaction: Add [³⁵S]GTPγS, a non-hydrolyzable GTP analog, to initiate the binding reaction.
-
Incubation: Incubate the plate to allow for G protein activation and [³⁵S]GTPγS binding.
-
Termination and Filtration: Stop the reaction by rapid filtration through the filter plate, which traps the membranes with bound [³⁵S]GTPγS. Wash the filters to remove unbound radioligand.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 of this compound by analyzing the inhibition of [³⁵S]GTPγS binding at different compound concentrations.
-
Chemotaxis Assay
This assay assesses the ability of a compound to block the directed migration of cells towards a chemoattractant.
-
Cell Line: Ba/F3 cells, a murine pro-B cell line, transfected with murine CCR10.
-
Protocol:
-
Cell Preparation: Culture the Ba/F3-mCCR10 cells and then resuspend them in serum-free medium.
-
Assay Plate Setup: Use a multi-well chemotaxis chamber (e.g., a Transwell plate) with a porous membrane separating the upper and lower chambers.
-
Chemoattractant Addition: Add the chemoattractant, murine CCL27, to the lower chamber.
-
Cell Seeding: Add the cell suspension, pre-incubated with various concentrations of this compound, to the upper chamber.
-
Incubation: Incubate the plate to allow for cell migration through the membrane towards the chemoattractant.
-
Quantification of Migration: Count the number of cells that have migrated to the lower chamber using a cell counter or by staining the cells that have migrated to the underside of the membrane and quantifying the stain.
-
Data Analysis: Calculate the inhibition of chemotaxis at each this compound concentration to determine the IC50.
-
In Vivo Dinitrofluorobenzene (DNFB) Contact Hypersensitivity Model
This is a T-cell-dependent model of skin inflammation in mice that mimics allergic contact dermatitis.
-
Animal Model: Balb/c mice.
-
Protocol:
-
Sensitization Phase:
-
On day 0, shave the abdomen of the mice.
-
Apply a solution of DNFB in a vehicle (e.g., acetone and olive oil) to the shaved abdomen to sensitize the immune system.
-
-
Treatment:
-
On the day of challenge (day 5), administer this compound (e.g., 100 mg/kg) via intraperitoneal (i.p.) injection.
-
A second dose is typically administered 8 hours after the first to maintain exposure.
-
-
Elicitation (Challenge) Phase:
-
Shortly after the first dose of this compound, apply a lower concentration of DNFB solution to the ears of the mice to elicit an inflammatory response.
-
-
Measurement of Inflammation:
-
Measure the ear thickness using a caliper before the challenge and at various time points after (e.g., 24 hours).
-
The increase in ear swelling is a measure of the inflammatory response.
-
-
Data Analysis: Compare the ear swelling in the this compound-treated group to the vehicle-treated group to determine the efficacy of the compound in reducing inflammation.
-
Visualizations
Signaling Pathway
Caption: CCR10 Signaling Pathway and Inhibition by this compound.
Experimental Workflow
Caption: Workflow of the DNFB Contact Hypersensitivity Model.
References
- 1. DNFB-induced contact hypersensitivity: LIED [lied.uni-luebeck.de]
- 2. Animal Models of Contact Dermatitis: 2,4-Dinitrofluorobenzene-Induced Contact Hypersensitivity | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
BI-6901: A Selective CCR10 Antagonist for Investigating Epithelial Immunity and Inflammation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
BI-6901 is a potent and selective small molecule antagonist of the C-C chemokine receptor 10 (CCR10).[1][2][3][4][5] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, in vitro and in vivo pharmacological data, and detailed experimental protocols. The information presented is intended to support researchers in utilizing this compound as a tool to investigate the role of the CCR10/CCL27/CCL28 axis in various physiological and pathological processes, particularly in the context of inflammatory skin diseases.[6][7][8][9][10]
Introduction to CCR10
The C-C chemokine receptor 10 (CCR10), also known as GPR2, is a G protein-coupled receptor (GPCR) that plays a crucial role in regulating epithelial immunity.[2][3] Its primary ligands are the chemokines CCL27 and CCL28.[6][7][8] The CCR10/ligand axis is predominantly associated with the trafficking and function of immune cells, such as skin-homing memory T-cells and IgA-secreting plasma cells, to epithelial tissues like the skin and mucosal surfaces.[3][6][7][10] Dysregulation of the CCR10 signaling pathway has been implicated in the pathogenesis of various inflammatory and autoimmune diseases, including psoriasis and atopic dermatitis, as well as in cancer progression.[6][7][8][10][11]
This compound: A Potent and Selective CCR10 Antagonist
This compound has been identified as the first potent and selective small molecule inhibitor of CCR10 suitable for in vivo studies.[2][3][5] It serves as a valuable research tool for elucidating the therapeutic potential of targeting CCR10. A structurally related optical antipode, BI-6902, is available as a negative control, exhibiting significantly lower potency for CCR10.[2][3]
In Vitro Pharmacology
The inhibitory activity of this compound and its related compounds has been characterized in a variety of in vitro functional assays.
Quantitative In Vitro Activity Data
| Compound | Assay | Cell Line | Ligand | Readout | pIC50 |
| This compound (Eutomer) | Ca2+ Flux | CHO-K (hCCR10) | hCCL27 | Aequorin | 9.0[2][3] |
| BI-6536 (Racemate) | Ca2+ Flux | CHO-K (hCCR10) | hCCL27 | FLIPR | 9.4[3] |
| Ca2+ Flux | CHO-K (hCCR10) | hCCL28 | FLIPR | 8.9[3] | |
| GTP Binding | CHO-K (hCCR10) | hCCL27 | GTPγS | 9.0[3] | |
| Chemotaxis | Ba/F3 (hCCR10) | hCCL27 | Cell Migration | 8.0[3] | |
| cAMP Production | HEK (hCCR10) | hCCL27 | cAMP level | 7.6[3] | |
| BI-6902 (Distomer) | Ca2+ Flux | CHO-K (hCCR10) | hCCL27 | Aequorin | 5.5[2][3] |
Selectivity Profile
This compound demonstrates high selectivity for CCR10 over a panel of other GPCRs, including six other chemokine receptors.[1][2][5] No significant binding or activity was observed against 29 tested GPCRs.[2][3]
Experimental Protocols
This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration following receptor activation.
Materials:
-
CHO-K cells stably transfected with human CCR10 and aequorin.[2][3]
-
Test compounds (this compound, BI-6902, BI-6536) dissolved in DMSO.
-
Human CCL27 or CCL28.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Luminometer (e.g., FLIPR).
Protocol:
-
Seed the transfected CHO-K cells into 96-well plates and culture overnight.
-
Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) or utilize the aequorin luminescence.
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Add the test compounds to the cells and incubate for a specified period (e.g., 15-30 minutes) at 37°C.
-
Add the chemokine ligand (CCL27 or CCL28) to stimulate the cells.
-
Measure the resulting change in fluorescence or luminescence using a luminometer.
-
Calculate the pIC50 values from the concentration-response curves.
This assay assesses the compound's ability to interfere with the G-protein coupling of CCR10 upon ligand binding.[6]
Materials:
-
Membranes from CHO-K cells stably transfected with human CCR10.
-
[35S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP.
-
Human CCL27.
-
Test compounds.
-
Scintillation counter.
Protocol:
-
Incubate the cell membranes with the test compound, GDP, and [35S]GTPγS in an assay buffer.
-
Initiate the reaction by adding human CCL27.
-
After a defined incubation period, terminate the reaction by rapid filtration through a filter plate.
-
Wash the filters to remove unbound [35S]GTPγS.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the pIC50 values from the inhibition of [35S]GTPγS binding.
This assay evaluates the compound's effect on the directed migration of cells towards a chemokine gradient.
Materials:
-
Ba/F3 cells stably transfected with human CCR10.
-
Human CCL27.
-
Test compounds.
-
Chemotaxis chamber (e.g., Transwell plates).
Protocol:
-
Place a solution of human CCL27 in the lower chamber of the chemotaxis plate.
-
Load the Ba/F3 cells, pre-incubated with the test compound, into the upper chamber (the insert with a porous membrane).
-
Incubate the plate for a period to allow cell migration through the membrane.
-
Quantify the number of migrated cells in the lower chamber, for example, by cell counting or using a fluorescent dye.
-
Calculate the pIC50 values based on the inhibition of cell migration.
In Vivo Pharmacology
This compound has demonstrated efficacy in a murine model of contact hypersensitivity, providing in vivo evidence for the role of CCR10 in dermal inflammation.[1][2][3]
Murine Dinitrofluorobenzene (DNFB) Model of Contact Hypersensitivity
This model mimics a T-cell-dependent inflammatory response in the skin.[2][3]
Animal Model:
-
Balb/c mice.[1]
Protocol:
-
Sensitization: Sensitize the mice by applying DNFB to the shaved abdomen.
-
Challenge: After a set period (e.g., 5 days), challenge the mice by applying a lower concentration of DNFB to one ear. The other ear serves as a control.
-
Treatment: Administer this compound (e.g., 30 or 100 mg/kg), the negative control BI-6902, or vehicle via intraperitoneal (i.p.) injection at specified time points relative to the challenge (e.g., at 0 and 8 hours).[2][3]
-
Measurement: Measure the ear swelling at a specific time point after the challenge (e.g., 24 hours) as an indicator of the inflammatory response.
-
Efficacy: this compound exhibited a dose-dependent reduction in ear swelling, with an efficacy of 60-85%, comparable to that of an anti-CCL27 antibody.[1][2][4] The negative control, BI-6902, showed no activity.[2][3]
Pharmacokinetics and Physicochemical Properties
| Parameter | Value | Species/Condition |
| Solubility | 33 µg/mL | @ pH 4[2][3] |
| 38 µg/mL | @ pH 7[2][3] | |
| Plasma Protein Binding | 99.4% | Human[2][3] |
| 99% | Mouse[2] | |
| Clearance (Liver Microsomes) | >93% QH | Human[2][3] |
| >91% QH | Mouse[2][3] | |
| >86% QH | Rat[2][3] | |
| In Vivo Exposure (Balb/c mice, i.p.) | ||
| 100 mg/kg this compound | 7.6 ± 4.5 µM (1h), 0.2 ± 0.2 µM (7h) | [2][3] |
| 30 mg/kg this compound | 3.7 ± 0.4 µM (1h), not detected (7h) | [2][3] |
This compound is characterized by high clearance, necessitating intraperitoneal administration for in vivo studies to achieve sufficient plasma exposure.[2][3][5]
Signaling Pathways and Experimental Workflows
Figure 1: Simplified CCR10 Signaling Pathway.
Figure 2: Experimental Workflow for this compound Evaluation.
Conclusion
This compound is a well-characterized, potent, and selective CCR10 antagonist that serves as an indispensable tool for investigating the biological functions of the CCR10/CCL27/CCL28 axis. Its demonstrated in vivo efficacy in a model of skin inflammation highlights its potential for exploring novel therapeutic strategies for inflammatory skin diseases and other CCR10-mediated pathologies. The detailed data and protocols provided in this guide are intended to facilitate the use of this compound in advancing our understanding of epithelial immunity and inflammation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. Pardon Our Interruption [opnme.com]
- 6. immune-system-research.com [immune-system-research.com]
- 7. CCR10: a comprehensive review of its function, phylogeny, role in immune cell trafficking and disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CCR10: a comprehensive review of its function, phylogeny, role in immune cell trafficking and disease pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CCR10 regulates balanced maintenance and function of resident regulatory and effector T cells to promote immune homeostasis in skin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CCR10 And Its Ligands In Regulation Of Epithelial Immunity And Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
In-Depth Technical Guide: Investigating the Function of BI-6901 in Cellular Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-6901 is a potent and selective small molecule antagonist of the C-C chemokine receptor 10 (CCR10).[1][2] Chemokine receptors, a class of G protein-coupled receptors (GPCRs), and their ligands are integral to the regulation of immune cell trafficking and function.[1] CCR10, with its primary ligands CCL27 and CCL28, plays a significant role in recruiting T cells to the skin and mucosal tissues, implicating it in the pathogenesis of various inflammatory skin diseases.[1][2] This technical guide provides a comprehensive overview of the function of this compound in cellular pathways, detailing its mechanism of action, and providing experimental protocols for its characterization.
Mechanism of Action
This compound exerts its effects by selectively binding to CCR10 and inhibiting the downstream signaling pathways activated by its cognate ligands, primarily CCL27. As a CCR10 antagonist, this compound has been shown to interfere with several key intracellular events that are hallmarks of GPCR activation.[1][2]
The binding of CCL27 to CCR10 typically initiates a conformational change in the receptor, leading to the activation of heterotrimeric G proteins. This activation subsequently triggers a cascade of intracellular signaling events, including the modulation of cyclic adenosine monophosphate (cAMP) levels, mobilization of intracellular calcium (Ca2+), and the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the Gα subunit of the G protein. This compound effectively blocks these CCL27-dependent signaling events.[1][2]
Cellular Signaling Pathways
The inhibitory action of this compound on CCR10 has been demonstrated to impact the following key signaling pathways:
-
GTP Binding: this compound inhibits the CCL27-induced binding of GTP to G proteins, a critical early step in GPCR signal transduction.[2]
-
cAMP Production: The compound has been shown to inhibit the CCL27-dependent modulation of cAMP production in cells transfected with CCR10.[1][2]
-
Calcium Mobilization: this compound effectively blocks the CCL27-dependent flux of intracellular calcium, a crucial second messenger involved in numerous cellular processes, including cell migration.[1][2]
-
Chemotaxis: By inhibiting these upstream signaling events, this compound ultimately blocks the chemotactic response of cells expressing CCR10 towards a CCL27 gradient.[2]
The following diagram illustrates the inhibitory effect of this compound on the CCR10 signaling pathway.
Data Presentation
The following tables summarize the quantitative data available for this compound's in vitro and in vivo activities.
Table 1: In Vitro Activity of this compound and Related Compounds
| Assay | Compound | Cell Line | Ligand | pIC50 |
| Ca²+ Flux | This compound | CHO-K (hCCR10) | CCL27 | 9.0[1][2] |
| Ca²+ Flux | BI-6902 (distomer) | CHO-K (hCCR10) | CCL27 | 5.5[1][2] |
| GTP Binding | BI-6536 (racemate) | Various | CCL27 | Consistent with other assays[2] |
| cAMP Production | BI-6536 (racemate) | HEK | CCL27 | Consistent with other assays[2] |
| Chemotaxis | BI-6536 (racemate) | Ba/F3 | CCL27 | Consistent with other assays[2] |
Table 2: In Vivo Pharmacokinetics of this compound in Balb-C Mice (Intraperitoneal Administration)
| Dose (mg/kg) | Time (h) | Plasma Concentration (µM) |
| 30 | 1 | 3.7 ± 0.4[1] |
| 30 | 7 | Not Detected[1] |
| 100 | 1 | 7.6 ± 4.5[1] |
| 100 | 8 | 0.2 ± 0.2[1] |
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of this compound are provided below.
GTP Binding Assay (General Protocol)
This assay measures the displacement of radiolabeled GTPγS from G proteins upon receptor activation.
Materials:
-
Cell membranes expressing CCR10
-
[³⁵S]GTPγS
-
GDP
-
This compound or other test compounds
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA)
-
Scintillation fluid
-
Filter plates
Procedure:
-
Prepare cell membranes from cells overexpressing CCR10.
-
In a 96-well plate, add assay buffer, GDP, [³⁵S]GTPγS, and the test compound (this compound).
-
Initiate the reaction by adding the cell membranes.
-
Incubate the plate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration through filter plates.
-
Wash the filters with ice-cold wash buffer.
-
Dry the filters and add scintillation fluid.
-
Quantify the bound radioactivity using a scintillation counter.
-
Data is analyzed to determine the IC50 of the test compound.
cAMP Production Assay (General Protocol)
This assay measures the inhibition of forskolin-stimulated cAMP production.
Materials:
-
HEK293 cells stably expressing CCR10
-
Forskolin
-
This compound or other test compounds
-
cAMP assay kit (e.g., HTRF-based)
-
Cell culture medium
Procedure:
-
Seed HEK293-CCR10 cells in a 96-well plate and incubate overnight.
-
Pre-incubate the cells with this compound for 30 minutes.
-
Stimulate the cells with CCL27 and forskolin for 30 minutes.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial assay kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of the forskolin-stimulated cAMP production by this compound.
Intracellular Calcium Mobilization Assay (General Protocol)
This assay measures changes in intracellular calcium concentration using a fluorescent dye.
Materials:
-
CHO-K1 cells stably expressing CCR10
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
This compound or other test compounds
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Fluorescence plate reader
Procedure:
-
Seed CHO-K1-CCR10 cells in a 96-well black-walled, clear-bottom plate and incubate overnight.
-
Load the cells with Fluo-4 AM dye for 1 hour at 37°C.
-
Wash the cells with assay buffer.
-
Add this compound to the wells and incubate for 15-30 minutes.
-
Measure baseline fluorescence.
-
Add CCL27 to stimulate calcium flux and immediately begin kinetic fluorescence reading.
-
Analyze the data to determine the inhibitory effect of this compound on calcium mobilization.
DNFB-Induced Contact Hypersensitivity in Balb/c Mice
This in vivo model assesses the anti-inflammatory properties of this compound.
Materials:
-
Balb/c mice
-
2,4-Dinitrofluorobenzene (DNFB)
-
Acetone and olive oil (vehicle)
-
This compound
-
Micrometer
Procedure:
-
Sensitization: On day 0, sensitize mice by applying a solution of DNFB in acetone/olive oil to a shaved area of the abdomen.[3]
-
Challenge: On day 5, challenge the mice by applying a lower concentration of DNFB to the dorsal side of one ear. The contralateral ear receives the vehicle alone as a control.[3]
-
Treatment: Administer this compound intraperitoneally at specified doses (e.g., 30 and 100 mg/kg) at the time of challenge and again 8 hours later.[1]
-
Measurement: Measure the ear thickness of both ears using a micrometer at 24 hours post-challenge.
-
Analysis: The difference in ear swelling between the DNFB-treated and vehicle-treated ears is calculated as a measure of the inflammatory response. The percent inhibition by this compound is determined by comparing the ear swelling in treated versus vehicle-treated groups.
The following diagram outlines the workflow for the DNFB-induced contact hypersensitivity model.
Conclusion
This compound is a valuable research tool for investigating the role of the CCR10/CCL27 axis in inflammatory processes. Its high potency and selectivity make it a suitable compound for both in vitro and in vivo studies. The experimental protocols provided in this guide offer a framework for researchers to further explore the function of this compound and the broader implications of CCR10 antagonism in cellular pathways and disease models.
References
In-Depth Technical Guide: BI-6901 and its Role in Inhibiting CCL27-Dependent Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of BI-6901, a potent and selective small molecule antagonist of the chemokine receptor CCR10. The document elucidates the mechanism of action of this compound in inhibiting the signaling cascade initiated by the chemokine CCL27, a key mediator in inflammatory skin diseases. This guide details the quantitative pharmacological profile of this compound, presents the signaling pathway of CCL27-CCR10, and offers detailed protocols for the key in vitro and in vivo experimental models used to characterize this inhibitor. The information herein is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this compound as a tool for investigating CCR10 biology and as a potential therapeutic agent.
Introduction to the CCL27/CCR10 Axis
The chemokine (C-C motif) ligand 27 (CCL27) and its cognate receptor, CCR10, form a critical signaling axis primarily associated with T-cell homing to the skin.[1] CCL27 is predominantly expressed by keratinocytes in the epidermis. Upon binding to CCR10, a G protein-coupled receptor (GPCR) expressed on the surface of skin-tropic T lymphocytes, a signaling cascade is initiated. This cascade ultimately leads to leukocyte migration, a fundamental process in the inflammatory response. The CCL27/CCR10 axis has been implicated in the pathogenesis of various inflammatory skin conditions, including psoriasis and atopic dermatitis, making it an attractive target for therapeutic intervention.[2]
This compound: A Potent and Selective CCR10 Antagonist
This compound is a novel N-arylsulfonyl-α-amino carboxamide identified as a highly potent and selective antagonist of CCR10.[2] It effectively inhibits the downstream signaling pathways activated by CCL27, thereby preventing the migration of CCR10-expressing cells.
Mechanism of Action
This compound exerts its inhibitory effects by blocking the interaction of CCL27 with CCR10. This antagonism prevents the conformational changes in the receptor necessary for coupling to intracellular G proteins. Consequently, the downstream signaling events, including G-protein activation, inhibition of cyclic adenosine monophosphate (cAMP) production, and intracellular calcium mobilization, are suppressed.
The signaling pathway of CCL27-CCR10 and the inhibitory action of this compound are depicted in the following diagram:
Quantitative Data Presentation
The potency and selectivity of this compound have been characterized through a series of in vitro functional assays. The following tables summarize the key quantitative data.
| Compound | Assay | Cell Line | pIC50 | IC50 (nM) |
| This compound | Ca²⁺ Flux (hCCR10) | CHO-K1 | 9.0 | 1 |
| This compound | Chemotaxis (hCCR10) | Ba/F3 | - | 1 |
| BI-6536 (Racemate) | Ca²⁺ Flux (hCCR10) | CHO-K1 | 8.4 | 4 |
| BI-6536 (Racemate) | GTP Binding (hCCR10) | HEK293 | 8.0 | 10 |
| BI-6536 (Racemate) | cAMP Inhibition (hCCR10) | HEK293 | 7.6 | 25 |
| BI-6902 (Distomer) | Ca²⁺ Flux (hCCR10) | CHO-K1 | 5.5 | 3162 |
Table 1: In Vitro Potency of this compound and Related Compounds
| Parameter | Species | Value |
| Plasma Protein Binding | Human | 99.4% |
| Plasma Protein Binding | Mouse | 99.0% |
| Solubility (pH 7) | - | 38 µg/mL |
Table 2: Physicochemical and Pharmacokinetic Properties of this compound
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Assays
This assay measures the ability of this compound to inhibit CCL27-induced intracellular calcium mobilization in cells expressing CCR10.
Protocol:
-
Cell Culture: Culture Chinese Hamster Ovary (CHO-K1) cells stably transfected with human CCR10 in appropriate growth medium.
-
Cell Plating: Seed the cells into 96-well black-walled, clear-bottom microplates at a density that will yield a confluent monolayer on the day of the assay. Incubate overnight.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and Pluronic F-127 in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Aspirate the cell culture medium and add the dye loading solution to each well.
-
Incubate for 45-60 minutes at 37°C in the dark.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the desired concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate for 15-30 minutes at 37°C.
-
-
Calcium Flux Measurement:
-
Use a fluorescence microplate reader equipped with an automated liquid handling system.
-
Establish a baseline fluorescence reading for 30-60 seconds.
-
Inject a solution of CCL27 at a predetermined concentration (e.g., EC80) into the wells.
-
Immediately begin kinetic measurement of fluorescence intensity for at least 3-5 minutes.
-
-
Data Analysis: Determine the inhibitory effect of this compound by calculating the percentage of inhibition of the CCL27-induced calcium response. Fit the data to a four-parameter logistic equation to determine the IC50 value.
This assay assesses the ability of this compound to block the migration of CCR10-expressing cells towards a CCL27 gradient.
Protocol:
-
Cell Culture: Culture Ba/F3 cells, a murine pro-B cell line, stably transfected with human CCR10 in appropriate growth medium.
-
Cell Preparation:
-
Harvest the cells and wash them with serum-free medium.
-
Resuspend the cells in serum-free medium at a concentration of 1 x 10⁶ cells/mL.
-
Pre-incubate the cells with various concentrations of this compound or vehicle for 30 minutes at 37°C.
-
-
Assay Setup:
-
Use a 96-well Transwell plate with a polycarbonate membrane (e.g., 5 µm pore size).
-
Add serum-free medium containing CCL27 to the lower wells of the plate. Include wells with medium alone as a negative control.
-
Add the cell suspension (containing this compound or vehicle) to the upper inserts.
-
-
Incubation: Incubate the plate for 4 hours at 37°C in a humidified incubator with 5% CO₂.
-
Quantification of Migration:
-
Carefully remove the inserts.
-
Quantify the number of cells that have migrated to the lower chamber using a cell viability reagent (e.g., CellTiter-Glo®) or by direct cell counting using a hemocytometer or an automated cell counter.
-
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control.
This assay measures the inhibitory effect of this compound on CCL27-stimulated binding of a non-hydrolyzable GTP analog (GTPγS) to G proteins in cell membranes.
Protocol:
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing human CCR10.
-
Harvest the cells and homogenize them in a hypotonic buffer.
-
Isolate the cell membranes by centrifugation.
-
-
Assay Reaction:
-
In a 96-well plate, combine the cell membranes, various concentrations of this compound, [³⁵S]GTPγS, and GDP in an assay buffer.
-
Initiate the binding reaction by adding CCL27.
-
Incubate for 60 minutes at room temperature.
-
-
Termination and Filtration:
-
Terminate the reaction by rapid filtration through a filter plate.
-
Wash the filters with ice-cold buffer to remove unbound [³⁵S]GTPγS.
-
-
Measurement and Analysis:
-
Dry the filter plate and add scintillation fluid to each well.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition of CCL27-stimulated [³⁵S]GTPγS binding and determine the IC50 value.
-
This assay determines the ability of this compound to block the CCL27-mediated inhibition of adenylyl cyclase activity.
Protocol:
-
Cell Culture and Plating: Culture and plate HEK293 cells stably expressing human CCR10 as described for the calcium flux assay.
-
Compound Incubation:
-
Aspirate the culture medium and add a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX).
-
Add various concentrations of this compound and incubate for 30 minutes at 37°C.
-
-
cAMP Stimulation and Inhibition:
-
Add a solution containing forskolin (to stimulate adenylyl cyclase) and CCL27.
-
Incubate for 30 minutes at 37°C.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Measure the intracellular cAMP levels using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
-
-
Data Analysis: Calculate the percentage of reversal of the CCL27-induced inhibition of forskolin-stimulated cAMP production and determine the IC50 value.
In Vivo Model: DNFB-Induced Contact Hypersensitivity
This murine model of contact hypersensitivity is used to evaluate the in vivo efficacy of this compound in an inflammatory skin disease model.[2]
Protocol:
-
Animals: Use BALB/c mice.
-
Sensitization:
-
On day 0, sensitize the mice by applying a solution of 0.5% 2,4-dinitrofluorobenzene (DNFB) in an acetone/olive oil vehicle to the shaved abdomen.
-
-
Challenge:
-
On day 5, challenge the mice by applying a lower concentration of DNFB (e.g., 0.2%) to one ear. Apply the vehicle to the contralateral ear as a control.
-
-
Treatment:
-
Administer this compound (e.g., 30 or 100 mg/kg) or vehicle intraperitoneally at the time of challenge and again 8 hours later.
-
-
Measurement of Ear Swelling:
-
Measure the thickness of both ears using a caliper at 24 hours after the challenge.
-
The degree of ear swelling is calculated as the difference in thickness between the DNFB-treated and vehicle-treated ears.
-
-
Data Analysis: Compare the ear swelling in the this compound-treated groups to the vehicle-treated group to determine the percentage of inhibition of the inflammatory response.
Conclusion
This compound is a potent and selective antagonist of CCR10 that effectively inhibits CCL27-dependent signaling both in vitro and in vivo. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further investigate the role of the CCL27/CCR10 axis in health and disease and to explore the therapeutic potential of CCR10 antagonism. The detailed methodologies will facilitate the replication and extension of these findings, ultimately contributing to the development of novel treatments for inflammatory skin disorders.
References
- 1. N-Arylsulfonyl-α-amino carboxamides are potent and selective inhibitors of the chemokine receptor CCR10 that show efficacy in the murine DNFB model of contact hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CCR10 And Its Ligands In Regulation Of Epithelial Immunity And Diseases - PMC [pmc.ncbi.nlm.nih.gov]
BI-6901: A Potent and Selective CCR10 Antagonist for Dermatological Inflammation Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Dermatological inflammatory conditions such as atopic dermatitis and psoriasis are characterized by the infiltration of immune cells into the skin, a process orchestrated by chemokines and their receptors.[1] The chemokine receptor CCR10, and its primary ligand CCL27, play a pivotal role in the migration of skin-homing memory T-cells to the epidermis.[1] Both CCR10 and CCL27 are associated with inflammatory skin diseases, making this axis a compelling target for therapeutic intervention.[1] BI-6901 has emerged as a potent and selective small molecule antagonist of CCR10, offering a valuable tool to investigate the role of this chemokine receptor in the pathophysiology of skin inflammation.[1][2][3][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.
Mechanism of Action
This compound is a highly selective antagonist of the CC chemokine receptor 10 (CCR10).[1] CCR10 belongs to the G protein-coupled receptor (GPCR) superfamily.[1] Its primary ligands are CCL27, predominantly expressed by keratinocytes in the skin, and CCL28, found in mucosal epithelia.[1] The interaction between CCL27 and CCR10 on the surface of T-cells is a critical step in their recruitment to sites of inflammation in the skin.[1]
This compound exerts its inhibitory effect by blocking the coupling of CCR10 to its associated G-protein.[1] This disruption of the initial signaling event prevents downstream cellular responses. Specifically, this compound has been shown to inhibit CCL27-dependent signaling cascades, including:
-
Calcium (Ca2+) Flux: It blocks the release of intracellular calcium stores, a key second messenger in GPCR signaling.[2][3]
-
cAMP Production: It inhibits the modulation of cyclic adenosine monophosphate (cAMP) levels.[1]
-
GTP Binding: It interferes with the exchange of GDP for GTP on the G-protein alpha subunit, a crucial step in G-protein activation.[1]
By inhibiting these pathways, this compound effectively prevents the chemotactic response of CCR10-expressing cells towards a CCL27 gradient, thereby reducing the infiltration of inflammatory cells into the skin.
Quantitative Data
The following tables summarize the key quantitative data for this compound and its related compounds from various in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound and Related Compounds [2][3]
| Compound | Assay | Target | Cell Line | Ligand | pIC50 |
| This compound (Eutomer) | Ca2+ Flux | human CCR10 | CHO-K (aequorin) | hCCL27 | 9.0 |
| BI-6536 (Racemate) | Ca2+ Flux | human CCR10 | CHO-K (aequorin) | hCCL27 | 9.4 |
| BI-6902 (Distomer) | Ca2+ Flux | human CCR10 | CHO-K (aequorin) | hCCL27 | 5.5 |
| BI-6536 (Racemate) | cAMP Production | human CCR10 | HEK | hCCL27 | 9.0 |
| BI-6536 (Racemate) | GTP Binding | human CCR10 | CHO-K | hCCL27 | 8.0 |
| BI-6536 (Racemate) | Chemotaxis | human CCR10 | Ba/F3 | hCCL27 | 7.6 |
Table 2: In Vivo Pharmacokinetics of this compound and BI-6902 in Balb-C Mice (Intraperitoneal Administration) [2]
| Compound | Dose (mg/kg) | Time (hours) | Plasma Concentration (µM) |
| This compound | 100 | 1 | 7.6 ± 4.5 |
| This compound | 100 | 7 | 0.2 ± 0.2 |
| This compound | 30 | 1 | 3.7 ± 0.4 |
| This compound | 30 | 7 | Not Detected |
| BI-6902 | 100 | 1 | 18 ± 2 |
| BI-6902 | 100 | 7 | Not Detected |
| BI-6902 | 30 | 1 | 3.2 ± 0.8 |
| BI-6902 | 30 | 7 | Not Detected |
Experimental Protocols
In Vitro Assays
1. Calcium (Ca2+) Flux Assay
This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration following receptor activation.
-
Cell Line: CHO-K cells stably transfected with human CCR10 and aequorin.[2][3]
-
Protocol:
-
Seed the transfected CHO-K cells into a 96-well plate and culture overnight.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) according to the manufacturer's instructions.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle control.
-
Stimulate the cells with a fixed concentration of hCCL27.
-
Measure the fluorescence intensity over time using a fluorescence plate reader.
-
Calculate the inhibition of the calcium flux for each concentration of this compound and determine the pIC50 value.
-
2. cAMP Production Assay
This assay quantifies the modulation of intracellular cyclic AMP levels upon receptor activation.
-
Cell Line: HEK cells transfected with human CCR10.[1]
-
Ligand: Recombinant human CCL27.[1]
-
Protocol:
-
Culture the transfected HEK cells in a suitable format (e.g., 96-well plate).
-
Pre-treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Incubate the cells with different concentrations of this compound or vehicle.
-
Stimulate the cells with hCCL27 in the presence of forskolin (to induce cAMP production).
-
Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay kit (e.g., HTRF, ELISA).
-
Determine the pIC50 value for the inhibition of CCL27-dependent cAMP production.
-
3. GTP Binding Assay
This assay measures the exchange of GDP for a non-hydrolyzable GTP analog (e.g., [35S]GTPγS) on the G-protein, indicating receptor activation.
-
Cell Line: Membranes from CHO-K cells expressing human CCR10.[1]
-
Ligand: Recombinant human CCL27.
-
Protocol:
-
Prepare cell membranes from the transfected CHO-K cells.
-
In a multi-well plate, combine the cell membranes, varying concentrations of this compound, and GDP.
-
Initiate the reaction by adding hCCL27 and [35S]GTPγS.
-
Incubate to allow for GTPγS binding.
-
Terminate the reaction and separate the membrane-bound [35S]GTPγS from the unbound nucleotide using filtration.
-
Quantify the radioactivity of the filters using a scintillation counter.
-
Calculate the pIC50 for the inhibition of CCL27-stimulated [35S]GTPγS binding.
-
In Vivo Model: DNFB-Induced Contact Hypersensitivity
This mouse model is a well-established method for studying delayed-type hypersensitivity and is relevant to allergic contact dermatitis.[1]
-
Animal Model: Balb-C mice.[2]
-
Sensitizing and Challenging Agent: 2,4-Dinitrofluorobenzene (DNFB).[1]
-
Protocol:
-
Sensitization Phase:
-
On day 0, shave the abdomen of the mice.
-
Apply a solution of DNFB (e.g., 0.5% in acetone/olive oil) to the shaved abdomen to sensitize the immune system.
-
-
Elicitation (Challenge) Phase:
-
On day 5, measure the baseline ear thickness of both ears using a caliper.
-
Apply a lower concentration of DNFB solution (e.g., 0.2%) to one ear (the other ear serves as a control).
-
-
Treatment:
-
Administer this compound (e.g., 30 or 100 mg/kg), its inactive enantiomer BI-6902 (as a negative control), or vehicle via intraperitoneal (i.p.) injection at a specified time before the challenge.[2]
-
-
Measurement:
-
At 24 hours post-challenge, measure the ear thickness of both ears again.
-
The change in ear thickness (ear swelling) is a measure of the inflammatory response.
-
-
Analysis:
-
Compare the ear swelling in the this compound-treated group to the vehicle-treated and negative control groups to determine the anti-inflammatory efficacy.
-
-
Visualizations
Signaling Pathway
Caption: CCR10 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for the DNFB-induced contact hypersensitivity model.
Conclusion
This compound is a valuable research tool for investigating the role of the CCR10-CCL27 axis in dermatological inflammation. Its high potency and selectivity, demonstrated through a range of in vitro and in vivo studies, make it a suitable compound for elucidating the mechanisms of T-cell recruitment to the skin. The detailed protocols and data presented in this guide provide a solid foundation for researchers to incorporate this compound into their studies of inflammatory skin diseases and to explore the therapeutic potential of CCR10 antagonism.
References
- 1. Animal Models of Contact Dermatitis: 2,4-Dinitrofluorobenzene-Induced Contact Hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemokine receptor antagonists: a novel therapeutic approach in allergic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. T Cells Control Chemokine Secretion by Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Unraveling the Selectivity Profile of BI-6901: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-6901 is a potent and selective small molecule antagonist of the C-C chemokine receptor 10 (CCR10).[1][2] As a key regulator of epithelial immunity, the CCL27-CCR10 axis represents a significant therapeutic target for inflammatory skin diseases and other conditions.[1] This technical guide provides an in-depth analysis of the selectivity profile of this compound, including quantitative data, detailed experimental methodologies, and visualization of relevant biological pathways and workflows. This information is intended to empower researchers in their evaluation and application of this compound as a chemical probe for in vitro and in vivo studies.
Quantitative Selectivity Data
This compound demonstrates high potency for its primary target, human CCR10, with a pIC50 of 9.0 in a calcium flux assay.[1][3][4] In contrast, its optical antipode, BI-6902, which serves as a negative control, exhibits a significantly lower potency with a pIC50 of 5.5 in the same assay.[1][3][4]
To assess its selectivity, this compound was profiled against a panel of G-protein coupled receptors (GPCRs). The comprehensive selectivity data for this compound is available for download from the Boehringer Ingelheim opnMe portal. The screening was performed by Eurofins Discovery using their in vitro SafetyScreen44™ panel.[1][3][5] The available information indicates that no meaningful binding or activity was observed for this compound against a panel of 29 GPCRs, which included 6 other chemokine receptors, when tested at a concentration of 10 µM.[1][3][6]
Table 1: Potency of this compound and its Enantiomer against Human CCR10
| Compound | Target | Assay Type | pIC50 |
| This compound | Human CCR10 | Ca2+ Flux | 9.0 |
| BI-6902 (Negative Control) | Human CCR10 | Ca2+ Flux | 5.5 |
Table 2: Summary of this compound Off-Target Selectivity
| Screening Panel | Number of Targets | This compound Activity | Data Source |
| Eurofins SafetyScreen44™ | 29 GPCRs (including 6 chemokine receptors) | No meaningful binding or activity observed | Boehringer Ingelheim opnMe Portal |
Note: For detailed quantitative data (e.g., % inhibition or Ki values) for each off-target, researchers are directed to the supplementary data file "BI-6901_selectivityData.xlsx" available on the opnMe portal.
Experimental Protocols
The selectivity profile of this compound was established using a combination of functional and binding assays. Below are detailed methodologies representative of those employed.
Calcium Flux Assay for CCR10 Antagonism
This functional assay measures the ability of a compound to inhibit the intracellular calcium mobilization induced by the natural ligand (CCL27) binding to CCR10.
Objective: To determine the potency (IC50) of this compound as an antagonist of human CCR10.
Materials:
-
CHO-K1 cells stably expressing human CCR10 and aequorin.
-
Cell culture medium (e.g., Ham's F-12 with 10% FBS, penicillin/streptomycin).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or equivalent).
-
Recombinant human CCL27.
-
This compound and BI-6902.
-
A fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation).
Protocol:
-
Cell Culture: Maintain the stable CHO-K1 cell line according to standard cell culture protocols.
-
Cell Plating: Seed the cells into 96-well or 384-well black-walled, clear-bottom microplates at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye solution for a specified time (e.g., 1 hour) at 37°C.
-
Compound Incubation: Add serial dilutions of this compound or BI-6902 to the wells and incubate for a predetermined period to allow for receptor binding.
-
Ligand Stimulation and Signal Detection: Place the plate in the fluorescence reader. After establishing a baseline fluorescence reading, inject a solution of CCL27 (at a concentration that elicits a submaximal response, e.g., EC80) into the wells.
-
Data Acquisition: Immediately begin kinetic measurement of the fluorescence signal over a period of several minutes.
-
Data Analysis: The increase in fluorescence intensity corresponds to the intracellular calcium concentration. The antagonist effect of this compound is determined by the reduction in the CCL27-induced signal. Calculate the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.
GPCR Radioligand Binding Assay for Off-Target Screening
This assay is used to determine the binding affinity of a compound to a panel of GPCR targets by measuring the displacement of a specific radiolabeled ligand.
Objective: To assess the selectivity of this compound by quantifying its binding to a diverse panel of GPCRs.
Materials:
-
Cell membranes prepared from cell lines overexpressing the target GPCRs.
-
Specific radiolabeled ligands for each target receptor.
-
Assay buffer specific to each receptor.
-
This compound.
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Protocol:
-
Assay Setup: In a 96-well plate, combine the cell membranes, the specific radioligand (at a concentration near its Kd), and either assay buffer (for total binding), a high concentration of a known unlabeled ligand (for non-specific binding), or a concentration range of this compound.
-
Incubation: Incubate the plates at a specific temperature for a time sufficient to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the percent inhibition of radioligand binding by this compound at each concentration. Calculate the IC50 and, subsequently, the Ki value using the Cheng-Prusoff equation.
Visualization of Pathways and Workflows
CCR10 Signaling Pathway
The binding of the chemokines CCL27 and CCL28 to CCR10, a G-protein coupled receptor, initiates a cascade of intracellular signaling events. These pathways are crucial for the migration of immune cells to the skin and mucosal tissues. This compound acts as an antagonist, blocking the initial step of this cascade.
References
The Impact of BI-6901 on T-Cell Migration and Recruitment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of BI-6901, a potent and selective antagonist of the C-C chemokine receptor 10 (CCR10), and its impact on T-cell migration and recruitment. This document consolidates available quantitative data, details key experimental methodologies, and visualizes the underlying biological pathways to serve as a comprehensive resource for researchers in immunology and drug development.
Introduction to this compound and its Target: CCR10
This compound is a small molecule inhibitor of CCR10, a G protein-coupled receptor (GPCR) that plays a crucial role in guiding the migration of T-cells, particularly skin-homing memory T-cells[1]. CCR10 and its primary ligand, CCL27, are highly expressed in the skin and are implicated in the pathogenesis of various inflammatory skin diseases, such as psoriasis and atopic dermatitis[1]. By blocking the interaction between CCL27 and CCR10, this compound aims to inhibit the recruitment of pathogenic T-cells to sites of inflammation, thereby reducing the inflammatory response.
Quantitative Analysis of this compound's In Vitro Activity
This compound has been demonstrated to be a highly potent and selective antagonist of CCR10 in a variety of in vitro assays. The following tables summarize the key quantitative data available for this compound and its racemate, BI-6536.
| Compound | Assay | Cell Line | Ligand | Endpoint | pIC50 | IC50 (nM) |
| This compound | Chemotaxis | Ba/F3 | CCL27 | Cell Migration | - | 1 |
| BI-6536 (racemate) | Chemotaxis | Not Specified | Not Specified | Cell Migration | 8.0 | 10 |
| BI-6536 (racemate) | FLIPR Ca2+ flux | CHO-K (hCCR10) | hCCL27 | Ca2+ Mobilization | 9.4 | 0.4 |
| BI-6536 (racemate) | GTP Binding | HEK (hCCR10) | hCCL27 | GTPγS Binding | 9.0 | 1 |
| BI-6536 (racemate) | cAMP Production | HEK (hCCR10) | hCCL27 | cAMP Inhibition | 7.6 | 25 |
Table 1: In vitro potency of this compound and its racemate (BI-6536) in various functional assays.
| Compound | Assay | pIC50 |
| This compound (Eutomer) | FLIPR Ca2+ flux (hCCL27) | 9.0 |
| BI-6902 (Distomer) | FLIPR Ca2+ flux (hCCL27) | 5.5 |
Table 2: Stereospecificity of CCR10 antagonism demonstrated by the eutomer (this compound) and distomer (BI-6902) in a Ca2+ flux assay.
Experimental Protocols
In Vitro Chemotaxis Assay (General Protocol)
While the specific protocol for the this compound chemotaxis assay is not publicly available, a general and widely used method for assessing T-cell chemotaxis is the Transwell migration assay.
Objective: To quantify the migration of CCR10-expressing T-cells towards a CCL27 gradient and to determine the inhibitory effect of this compound.
Materials:
-
CCR10-expressing T-cell line (e.g., Ba/F3 cells stably transfected with human CCR10)
-
Chemotaxis medium (e.g., RPMI 1640 with 0.5% BSA)
-
Recombinant human CCL27
-
This compound
-
Transwell inserts with a 5 µm pore size polycarbonate membrane
-
24-well companion plates
-
Fluorescent dye for cell labeling (e.g., Calcein-AM)
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Cell Preparation: Culture CCR10-expressing T-cells to a density of 1-2 x 10^6 cells/mL. On the day of the assay, harvest the cells and resuspend them in chemotaxis medium at a concentration of 1 x 10^6 cells/mL.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in chemotaxis medium to achieve the desired final concentrations.
-
Assay Setup:
-
In the lower chamber of the 24-well plate, add chemotaxis medium containing CCL27 at a concentration known to induce maximal chemotaxis (e.g., 100 ng/mL).
-
In separate wells for negative control, add chemotaxis medium without CCL27.
-
To the cell suspension, add the various concentrations of this compound or vehicle control (DMSO) and incubate for 30 minutes at 37°C.
-
Add 100 µL of the cell suspension to the upper chamber of the Transwell insert.
-
Place the insert into the lower chamber of the 24-well plate.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.
-
Quantification of Migration:
-
Carefully remove the Transwell inserts.
-
To quantify the migrated cells in the lower chamber, add a fluorescent dye such as Calcein-AM and incubate for 30-60 minutes.
-
Measure the fluorescence intensity using a plate reader.
-
Alternatively, the cells in the lower chamber can be directly counted using a hemocytometer or a flow cytometer.
-
-
Data Analysis: Calculate the percentage of migrated cells for each condition relative to the total number of cells added. Determine the IC50 value of this compound by plotting the percentage of inhibition against the compound concentration and fitting the data to a four-parameter logistic curve.
In Vivo DNFB-Induced Contact Hypersensitivity Model
This model is a well-established T-cell-dependent inflammatory response in the skin, used to evaluate the efficacy of anti-inflammatory compounds.
Objective: To assess the ability of this compound to reduce T-cell-mediated inflammation and recruitment in a murine model of contact hypersensitivity.
Animals: BALB/c mice (female, 6-8 weeks old).
Materials:
-
2,4-Dinitrofluorobenzene (DNFB)
-
Acetone and olive oil (4:1 vehicle)
-
This compound
-
Vehicle for this compound (e.g., 0.5% Natrosol)
-
Micrometer for ear thickness measurements
Procedure:
-
Sensitization (Day 0):
-
Shave a small area on the abdomen of each mouse.
-
Apply 25 µL of 0.5% DNFB in acetone/olive oil vehicle to the shaved abdomen.
-
-
Treatment:
-
Administer this compound or vehicle control intraperitoneally (i.p.) at the desired doses (e.g., 10, 30, 100 mg/kg). The timing of administration can vary, but a common schedule is to dose shortly before and after the challenge.
-
-
Challenge (Day 5):
-
Measure the baseline thickness of both ears of each mouse using a micrometer.
-
Apply 20 µL of 0.2% DNFB in acetone/olive oil vehicle to the dorsal side of the right ear. The left ear can serve as an unsensitized control.
-
-
Measurement of Inflammation (Day 6):
-
24 hours after the challenge, measure the thickness of both ears again.
-
The change in ear thickness (ear swelling) is calculated by subtracting the baseline measurement from the 24-hour measurement.
-
-
Quantification of T-Cell Recruitment (Optional):
-
At the end of the experiment, euthanize the mice and collect the ear tissue.
-
Histology: Fix the tissue in formalin, embed in paraffin, and section. Stain with hematoxylin and eosin (H&E) to visualize the cellular infiltrate. Perform immunohistochemistry (IHC) with antibodies against T-cell markers (e.g., CD3, CD4, CD8) to specifically quantify T-cell infiltration.
-
Flow Cytometry: Digest the ear tissue to create a single-cell suspension. Stain the cells with fluorescently labeled antibodies against T-cell markers and analyze by flow cytometry to determine the number and percentage of different T-cell subsets.
-
Signaling Pathways and Visualizations
CCR10 Signaling Pathway
CCR10, upon binding its ligand CCL27, activates intracellular signaling cascades through its coupling to heterotrimeric G proteins, primarily of the Gi/o family. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Simultaneously, the dissociation of the G protein βγ subunits activates phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a transient increase in cytosolic Ca2+ concentration. These signaling events culminate in the activation of downstream effectors that regulate the actin cytoskeleton, leading to cell polarization and directed migration towards the chemokine gradient. This compound, as a CCR10 antagonist, prevents the binding of CCL27, thereby inhibiting these downstream signaling events and blocking T-cell chemotaxis.
Experimental Workflow for In Vitro Chemotaxis Assay
The following diagram illustrates the key steps in a typical Transwell chemotaxis assay to evaluate the effect of this compound on T-cell migration.
Experimental Workflow for In Vivo DNFB Model
The diagram below outlines the timeline and key procedures for the DNFB-induced contact hypersensitivity model to assess the in vivo efficacy of this compound.
Conclusion
This compound is a potent and selective antagonist of CCR10 that effectively inhibits T-cell migration in vitro and reduces T-cell-mediated inflammation in vivo. The data and protocols presented in this guide provide a comprehensive overview of the preclinical characterization of this compound's impact on T-cell migration and recruitment. This information serves as a valuable resource for researchers and professionals involved in the development of novel therapies for inflammatory and autoimmune diseases where the CCR10-CCL27 axis plays a pathogenic role. Further investigation into the precise quantification of T-cell subset recruitment in vivo and the detailed molecular interactions between this compound and CCR10 will continue to enhance our understanding of its therapeutic potential.
References
Methodological & Application
Application Notes and Protocols for In Vivo Studies of BI-6901 in Mice
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the in vivo application of BI-6901, a potent and selective CCR10 antagonist, in a murine model of contact hypersensitivity. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy of this compound.
Introduction
This compound is a first-in-class small molecule inhibitor of the chemokine receptor CCR10.[1][2][3] CCR10 and its ligands, CCL27 and CCL28, play a crucial role in regulating epithelial immunity and are implicated in various inflammatory skin diseases.[1][3][4] this compound demonstrates high selectivity for CCR10 and is suitable for in vivo studies to investigate the therapeutic potential of CCR10 antagonism.[1][3][5] This compound has shown efficacy in a murine model of 2,4-dinitrofluorobenzene (DNFB)-induced contact hypersensitivity, a well-established model for T-cell-dependent inflammatory responses in the skin.[1][3][4][5]
Mechanism of Action
This compound functions as a competitive antagonist of the CCR10 receptor. By binding to CCR10, it blocks the downstream signaling cascades initiated by the binding of its natural ligands, CCL27 and CCL28. This inhibition prevents the recruitment of immune cells, particularly skin-homing memory T-cells, to sites of inflammation in the skin and mucosal epithelia, thereby mitigating the inflammatory response.[4]
Caption: Mechanism of action of this compound as a CCR10 antagonist.
In Vivo Experimental Protocol: Murine DNFB-Induced Contact Hypersensitivity Model
This protocol details the use of this compound in a widely accepted preclinical model of allergic contact dermatitis.
Materials
-
This compound
-
BI-6902 (inactive enantiomer for use as a negative control)[1][2][3]
-
2,4-dinitrofluorobenzene (DNFB)
-
Acetone
-
Olive oil
-
Vehicle for this compound (e.g., 20% SBE-β-CD in Saline or Corn oil)[5]
-
Male Balb/c mice (6-8 weeks old)
Experimental Workflow
Caption: Experimental workflow for the DNFB-induced contact hypersensitivity model.
Detailed Methodology
1. Animal Handling and Acclimatization:
-
House mice in a controlled environment with a 12-hour light/dark cycle, and provide ad libitum access to food and water.
-
Allow for an acclimatization period of at least one week before the start of the experiment.
2. Sensitization (Day 0):
-
Anesthetize the mice.
-
Shave a small area on the abdomen of each mouse.
-
Prepare a 0.5% (w/v) DNFB solution in an acetone:olive oil (4:1) vehicle.
-
Apply 50 µL of the DNFB solution to the shaved abdomen.
3. Challenge and Treatment (Day 5):
-
Record the baseline thickness of the right ear of each mouse using a digital caliper.
-
Prepare a 0.2% (w/v) DNFB solution in an acetone:olive oil (4:1) vehicle.
-
Apply 20 µL of the challenge solution to the dorsal and ventral surfaces of the right ear.
-
Treatment Administration:
-
Prepare the this compound dosing solution. A suspended solution of 4 mg/mL can be made by adding 100 μL of a 40.0 mg/mL DMSO stock solution to 900 μL of 20% SBE-β-CD in Saline.[5] Alternatively, a corn oil-based formulation can be used.[5]
-
Administer this compound via intraperitoneal (i.p.) injection at a dose of 100 mg/kg.[1][3][5]
-
Due to the high clearance of this compound in mice, a second dose of 100 mg/kg should be administered 8 hours after the initial dose to maintain adequate plasma exposure.[1][3]
-
Control groups should receive the vehicle alone or the inactive enantiomer, BI-6902, following the same dosing schedule.
-
4. Measurement of Ear Swelling (Day 6):
-
24 hours after the challenge, measure the thickness of the right ear again.
-
The change in ear thickness is calculated as: (Ear thickness at 24h) - (Baseline ear thickness).
-
The percentage of inhibition of ear swelling is calculated as: [1 - (Δ ear thickness of treated group / Δ ear thickness of vehicle group)] x 100.
Data Presentation
The following tables summarize key in vitro and in vivo data for this compound.
Table 1: In Vitro Activity of this compound and its Racemate
| Assay | Cell Line | Ligand | Compound | pIC50 |
| Ca2+ Flux | CHO-K (hCCR10) | hCCL27 | This compound (Eutomer) | 9.0[1][2][3] |
| Ca2+ Flux | CHO-K (hCCR10) | hCCL27 | BI-6902 (Distomer) | 5.5[1][2][3] |
| Ca2+ Flux | CHO-K (hCCL27) | hCCL27 | Racemate (BI-6536) | 9.4[2][3] |
| cAMP Production | HEK | hCCL27 | Racemate (BI-6536) | 8.9[2][3] |
| GTP Binding | CHO-K | hCCL27 | Racemate (BI-6536) | 9.0[2][3] |
Table 2: In Vivo Efficacy of this compound in the Murine DNFB Model
| Animal Model | Compound | Dose | Route of Administration | Efficacy |
| Balb/c Mice | This compound | 100 mg/kg, twice daily | Intraperitoneal | Dose-dependent anti-inflammatory response[1][3][4][5] |
| Balb/c Mice | BI-6902 | 100 mg/kg, twice daily | Intraperitoneal | No activity[1][2] |
Table 3: Pharmacokinetic and Physicochemical Properties of this compound
| Parameter | Species | Value |
| Clearance | Human Liver Microsomes | >93% QH |
| Clearance | Murine Liver Microsomes | >91% QH[2] |
| Plasma Protein Binding | Human | 99.4% bound[2] |
| Solubility | pH 4 | 33 µg/mL[2] |
| Solubility | pH 7 | 38 µg/mL[2] |
Conclusion
This compound is a valuable research tool for investigating the role of the CCR10/CCL27/CCL28 axis in inflammatory diseases. The provided protocol for the DNFB-induced contact hypersensitivity model in mice offers a robust framework for assessing the in vivo efficacy of this compound and other CCR10 antagonists. The high clearance of the compound necessitates a twice-daily intraperitoneal dosing regimen to achieve and maintain therapeutic plasma concentrations in mice.[1][2][3] Researchers should consider these pharmacokinetic properties when designing their studies. The use of the inactive enantiomer, BI-6902, as a negative control is highly recommended to demonstrate the stereospecificity of the observed effects.[1][2]
References
Application Notes and Protocols for In-vivo Studies of BI-6901
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and essential data for the in vivo use of BI-6901, a potent and selective small molecule inhibitor of the chemokine receptor CCR10. The information is intended to guide researchers in designing and executing robust preclinical studies.
Introduction to this compound
This compound is a first-in-class antagonist of the C-C chemokine receptor 10 (CCR10). CCR10 and its ligands, CCL27 and CCL28, play a crucial role in regulating epithelial immunity and are implicated in various inflammatory and autoimmune diseases.[1] By blocking the interaction between CCR10 and its ligands, this compound offers a promising therapeutic strategy for modulating immune responses in relevant disease models. Despite its high clearance, this compound has demonstrated efficacy in in vivo models when administered intraperitoneally.[1][2]
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological and pharmacokinetic parameters of this compound.
Table 1: In Vitro Activity of this compound and Related Compounds
| Compound | Target | Assay | pIC50 |
| This compound | Human CCR10 | CCL27-dependent Ca2+ flux | 9.0 |
| BI-6902 (Negative Control) | Human CCR10 | CCL27-dependent Ca2+ flux | 5.5 |
| BI-6536 (Racemate) | Human CCR10 | CCL27-dependent Ca2+ flux | 9.4 |
Table 2: In Vivo Pharmacokinetic Parameters of this compound in Balb-C Mice
| Dosage (Intraperitoneal) | Time Point | Plasma Concentration (µM) |
| 30 mg/kg | 1 hour | 3.7 ± 0.4 |
| 30 mg/kg | 7 hours | Not Detected |
| 100 mg/kg | 1 hour | 7.6 ± 4.5 |
| 100 mg/kg | 7 hours | 0.2 ± 0.2 |
Data presented as mean ± standard deviation.
Table 3: Physicochemical and DMPK Properties of this compound and its Racemate
| Parameter | This compound | BI-6536 (Racemate) |
| Molecular Weight (Da) | 453.6 | 453.6 |
| Solubility @ pH 7 (µg/mL) | 38 | 34 |
| Human Plasma Protein Binding (%) | - | 99.4 |
| Liver Microsome Clearance (% QH) | >91 (murine) | >93 (human), >91 (murine) |
Experimental Protocols
This section provides a detailed protocol for a murine model of 2,4-dinitrofluorobenzene (DNFB)-induced contact hypersensitivity, a well-established model for studying T-cell-dependent skin inflammation and the efficacy of anti-inflammatory agents like this compound.[1]
Murine Model of DNFB-Induced Contact Hypersensitivity
Objective: To evaluate the in vivo efficacy of this compound in a T-cell-mediated skin inflammation model.
Materials:
-
This compound
-
2,4-dinitrofluorobenzene (DNFB)
-
Acetone
-
Olive oil
-
Vehicle for this compound (e.g., 30% Cremophor)
-
Male or female Balb/c mice (8-10 weeks old)
-
Micrometer or caliper for ear thickness measurement
Experimental Workflow:
Procedure:
-
Sensitization (Day 0):
-
Anesthetize the mice.
-
Shave a small area on the abdomen of each mouse.
-
Apply 50 µL of 0.5% DNFB solution (in a 4:1 acetone:olive oil mixture) to the shaved abdominal skin.
-
-
Challenge and Treatment (Day 5):
-
Record the baseline ear thickness of the right ear of each mouse using a micrometer.
-
Administer this compound intraperitoneally (i.p.) at the desired dose (e.g., 100 mg/kg) at time 0 hours. A vehicle control group should also be included.
-
Shortly after the first treatment, apply 20 µL of 0.2% DNFB solution to the dorsal side of the right ear.
-
Administer a second dose of this compound i.p. at 8 hours post-challenge to maintain adequate plasma exposure.[1]
-
-
Measurement (Day 6):
-
At 24 hours after the DNFB challenge, measure the thickness of the right ear again.
-
Calculate the change in ear thickness (ear swelling) by subtracting the baseline measurement from the 24-hour measurement.
-
The anti-inflammatory effect of this compound is determined by comparing the ear swelling in the treated groups to the vehicle control group.
-
Signaling Pathway
This compound acts as an antagonist at the CCR10 receptor, which is a G-protein coupled receptor (GPCR). The binding of its natural ligands, CCL27 or CCL28, initiates a signaling cascade that promotes immune cell migration and activation. This compound blocks this process.
Important Considerations
-
Vehicle Selection: this compound has been successfully formulated in 30% Cremophor for in vivo studies.[1] The choice of vehicle should be carefully considered to ensure solubility and bioavailability.
-
Dosing Regimen: Due to the high clearance of this compound in mice, a repeated dosing schedule (e.g., at 0 and 8 hours) is necessary to maintain plasma concentrations above the IC50 for the duration of the experiment.[1]
-
Negative Control: The enantiomer of this compound, BI-6902, can be used as a negative control in in vivo experiments to demonstrate the specificity of the observed effects.
-
Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
By following these guidelines and protocols, researchers can effectively utilize this compound as a tool to investigate the role of the CCR10/CCL27/CCL28 axis in various physiological and pathological processes.
References
Application Notes and Protocols for Intraperitoneal Administration of BI-6901 in Murine Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-6901 is a potent and selective small molecule antagonist of the chemokine receptor CCR10.[1][2][3] The interaction between CCR10 and its ligands, CCL27 and CCL28, plays a significant role in recruiting immune cells to epithelial tissues, particularly the skin and mucosal sites.[4][5] This pathway is implicated in the pathogenesis of various inflammatory and autoimmune diseases, as well as in cancer progression.[6][7][8] this compound has demonstrated efficacy in a murine model of dinitrofluorobenzene (DNFB)-induced contact hypersensitivity, highlighting its potential as a therapeutic agent.[3][9][10] Due to its high clearance, intraperitoneal (i.p.) administration is the recommended route for in vivo studies in mice to achieve and maintain therapeutic plasma concentrations.[3][9][10]
These application notes provide detailed protocols for the i.p. administration of this compound in murine models, including vehicle preparation, dosing, and a specific experimental protocol for the DNFB-induced contact hypersensitivity model.
Physicochemical and Pharmacokinetic Data of this compound
A summary of the key in vitro and in vivo properties of this compound is presented below. This data is crucial for designing and interpreting experimental studies.
Table 1: In Vitro Activity of this compound
| Assay | Cell Line | Readout | pIC50 |
| Ca2+ Flux (hCCL27) | CHO-K (human CCR10 transfected) | Aequorin | 9.0 |
| Ca2+ Flux (hCCL28) | CHO-K (human CCR10 transfected) | Aequorin | 8.9 |
| Chemotaxis | Ba/F3 | - | 8.0 |
| GTP Binding | CHO-K | - | 7.6 |
| cAMP Production | HEK | - | 9.0 |
Data compiled from multiple sources.[4][9][11]
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight (free base) | 453.6 Da |
| Solubility @ pH 7 | 38 µg/mL |
| Human Plasma Protein Binding | 99.4% |
| Mouse Plasma Protein Binding | 99.0% |
Data compiled from multiple sources.[9][11]
Table 3: In Vivo Pharmacokinetics of this compound in Balb/c Mice (Intraperitoneal Administration)
| Dose | Time Point | Plasma Concentration (µM) |
| 30 mg/kg | 1 hour | 3.7 ± 0.4 |
| 30 mg/kg | 7 hours | Not Detected |
| 100 mg/kg | 1 hour | 7.6 ± 4.5 |
| 100 mg/kg | 7 hours | 0.2 ± 0.2 |
Vehicle: 30% Cremophore. Data represents mean ± standard deviation.[4][9]
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Intraperitoneal Injection
This protocol describes the preparation of this compound in a 30% Cremophor EL solution, a vehicle suitable for administering lipophilic compounds.
Materials:
-
This compound powder
-
Cremophor EL
-
Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile 1.5 mL or 2 mL microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringes and needles
Procedure:
-
Calculate Required Amounts: Determine the total volume of dosing solution needed based on the number of mice, their average weight, and the desired dose. For example, for a 100 mg/kg dose in a 20g mouse with an injection volume of 10 µL/g, you would need 200 µL of a 10 mg/mL solution per mouse.
-
Prepare the Vehicle: In a sterile tube, prepare the 30% Cremophor EL vehicle by mixing 3 parts Cremophor EL with 7 parts sterile saline or PBS (e.g., 300 µL Cremophor EL and 700 µL saline for 1 mL of vehicle).
-
Dissolve this compound:
-
Weigh the required amount of this compound powder and place it in a sterile tube.
-
Add a small amount of the 30% Cremophor EL vehicle to the powder.
-
Vortex thoroughly to create a slurry.
-
Gradually add the remaining vehicle while continuously vortexing to ensure complete dissolution.
-
If necessary, sonicate the solution for short intervals to aid dissolution.
-
-
Final Preparation: Once the this compound is fully dissolved and the solution is clear, it is ready for administration. Draw the solution into sterile syringes using a new needle for each animal.
Note on Vehicle: Cremophor EL is a non-ionic solubilizer and emulsifier. While effective, it is not an inert vehicle and can have biological effects.[12][13] It is crucial to include a vehicle-only control group in your experiments to account for any effects of the Cremophor EL solution.
Protocol 2: Intraperitoneal Injection in Mice
This protocol provides a step-by-step guide for the safe and effective intraperitoneal administration of this compound to mice.
Materials:
-
Prepared this compound dosing solution
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge, 5/8" length or less)
-
70% Isopropyl alcohol swabs
-
Appropriate animal restraint device (optional)
Procedure:
-
Animal Restraint:
-
Gently restrain the mouse by grasping the loose skin over the shoulders and neck. The "three-finger" restraint method is recommended.[9]
-
Turn the mouse over to expose its abdomen, ensuring the head is tilted slightly downwards. This helps to move the abdominal organs away from the injection site.[10][14]
-
-
Locate Injection Site:
-
Injection:
-
Cleanse the injection site with a 70% alcohol swab.[2]
-
Insert the needle, bevel up, at a 30-45 degree angle to the abdominal wall.[9][14]
-
Gently aspirate by pulling back on the plunger to ensure that the needle has not entered a blood vessel or internal organ.[2][10] If blood or a yellowish/greenish fluid appears, withdraw the needle and inject at a new site with a fresh needle.
-
If there is no aspirate, slowly and steadily inject the full volume of the this compound solution.
-
Withdraw the needle smoothly at the same angle of insertion.
-
-
Post-Injection Monitoring:
-
Return the mouse to its cage and monitor for any immediate adverse reactions, such as distress or signs of injury.
-
Record the injection details (compound, dose, volume, date, and time).
-
Protocol 3: DNFB-Induced Contact Hypersensitivity Model
This model is used to evaluate the efficacy of this compound in a T-cell-dependent inflammatory response.[9][10]
Materials:
-
2,4-Dinitrofluorobenzene (DNFB)
-
Acetone
-
Olive oil
-
Micropipettes
-
Calipers or a thickness gauge
-
This compound dosing solution
-
Vehicle control solution
Procedure:
-
Sensitization (Day 0 and 1):
-
Resting Phase (Days 2-4):
-
Allow the mice to rest for three days to develop a memory T-cell response.
-
-
Challenge (Day 5):
-
Prepare a 0.2% DNFB solution in a 4:1 acetone:olive oil mixture.
-
Measure the baseline thickness of both ears of each mouse using calipers.
-
Apply 20 µL of the 0.2% DNFB solution to the dorsal and ventral surfaces of the right ear.
-
Apply 20 µL of the vehicle (4:1 acetone:olive oil) to the left ear as an internal control.
-
-
Treatment:
-
Measurement of Ear Swelling (Day 6):
-
24 hours after the challenge, measure the thickness of both ears again.
-
The degree of ear swelling is an indicator of the inflammatory response. Calculate the change in ear thickness (24-hour measurement - baseline measurement).
-
The efficacy of this compound is determined by the reduction in ear swelling in the treated group compared to the vehicle-treated group.
-
Visualizations
CCR10 Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the binding of CCL27 or CCL28 to the CCR10 receptor, a G-protein coupled receptor. This pathway is the target of this compound.
Caption: Simplified CCR10 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Intraperitoneal Administration of this compound
The diagram below outlines the general workflow for conducting an in vivo study in mice using intraperitoneal administration of this compound.
Caption: General workflow for in vivo studies using intraperitoneal this compound.
Workflow for DNFB-Induced Contact Hypersensitivity Model
This diagram details the specific timeline and procedures for the DNFB contact hypersensitivity model to test the efficacy of this compound.
Caption: Timeline for the DNFB-induced contact hypersensitivity model.
Potential Applications and Future Directions
Given that CCR10 and its ligands are involved in the trafficking of immune cells to epithelial tissues, this compound could be investigated in other murine models of diseases affecting these sites. Potential areas of research include:
-
Inflammatory Bowel Disease (IBD): CCR10 is expressed on IgA-secreting plasma cells in the gut mucosa.[4]
-
Asthma and Allergic Airway Inflammation: CCL28, a CCR10 ligand, is involved in recruiting eosinophils to the airways.
-
Psoriasis: CCR10 is implicated in the migration of T cells to psoriatic skin lesions.[6]
-
Melanoma: High CCR10 expression on melanoma cells is associated with disease progression.[6]
-
Idiopathic Pulmonary Fibrosis (IPF): The CCR10/CCL28 pathway may play a role in the expansion of mesenchymal progenitor cells in IPF.[17]
For each of these potential applications, the protocols for this compound preparation and intraperitoneal administration would remain the same, while the specific disease model protocol would be adapted accordingly. Researchers should always include appropriate vehicle controls and consider the pharmacokinetic profile of this compound when designing dosing schedules.
References
- 1. animalcare.ubc.ca [animalcare.ubc.ca]
- 2. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 3. Pardon Our Interruption [opnme.com]
- 4. Pardon Our Interruption [opnme.com]
- 5. Gene - CCR10 [maayanlab.cloud]
- 6. CCR10 And Its Ligands In Regulation Of Epithelial Immunity And Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CCR10: a comprehensive review of its function, phylogeny, role in immune cell trafficking and disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. uac.arizona.edu [uac.arizona.edu]
- 10. ltk.uzh.ch [ltk.uzh.ch]
- 11. Pardon Our Interruption [opnme.com]
- 12. Cremophor EL: the drawbacks and advantages of vehicle selection for drug formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. research.vt.edu [research.vt.edu]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for BI-6901, a CCR10 Antagonist
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of BI-6901, a potent and selective small molecule inhibitor of the chemokine receptor CCR10, in research settings.[1][2][3]
Introduction
This compound is a valuable tool for studying the role of the CCR10/CCL27/CCL28 signaling axis in various physiological and pathological processes, particularly in the context of epithelial immunity and inflammatory skin diseases.[1][2][3] Despite its high clearance, this compound has demonstrated efficacy in in vivo models when administered appropriately.[1][2] This document outlines its solubility characteristics, formulation guidelines for preclinical research, and protocols for both in vitro and in vivo studies.
Physicochemical Properties and Solubility
Proper solubilization of this compound is critical for obtaining reliable and reproducible experimental results. The solubility of this compound has been determined in various solvents and pH conditions.
Table 1: Solubility of this compound
| Solvent/Condition | Concentration (µg/mL) | Concentration (mM) | Notes |
| Aqueous Buffer (pH 4) | 33[1][3] | ~0.073 | Medium solubility. |
| Aqueous Buffer (pH 7) | 38[1][3] | ~0.084 | Medium solubility. |
| DMSO | 45,360 | 100 | Highly soluble. Recommended for stock solutions. |
| Ethanol | 45,360 | 100 | Highly soluble. Recommended for stock solutions. |
Molecular Weight of this compound: 453.56 g/mol
Formulation for Research Use
The choice of formulation is dependent on the experimental setting (in vitro vs. in vivo).
In Vitro Formulations
For in vitro assays, stock solutions of this compound are typically prepared in DMSO or ethanol. These stock solutions can then be further diluted in the appropriate cell culture medium to the desired final concentration. It is crucial to ensure that the final concentration of the organic solvent in the assay is low enough to not affect the cells or the experimental outcome (typically ≤ 0.1%).
In Vivo Formulation
For in vivo studies in mice, this compound has been successfully administered via intraperitoneal (i.p.) injection. A formulation using a vehicle of 30% Cremophor has been reported.[1]
Protocol for Preparing a 10 mg/mL this compound Formulation in 30% Cremophor for i.p. Injection:
-
Weigh the required amount of this compound.
-
Prepare a 30% (v/v) Cremophor EL solution in sterile saline or phosphate-buffered saline (PBS).
-
To prepare the formulation, first dissolve the this compound in a small volume of a suitable solvent like DMSO, and then add it to the 30% Cremophor vehicle with vigorous vortexing to ensure a stable emulsion. The final concentration of DMSO should be kept to a minimum.
Experimental Protocols
In Vitro: CCR10 Calcium Flux Assay
This protocol describes a method to assess the inhibitory activity of this compound on CCL27-induced calcium mobilization in cells expressing human CCR10.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) or the pIC₅₀ of this compound.
Materials:
-
CHO-K cells stably transfected with human CCR10 and aequorin[1][2][3]
-
This compound
-
CCL27 (human)
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
Calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM) if aequorin is not used as the readout.
-
96- or 384-well black, clear-bottom microplates
-
FLIPR (Fluorometric Imaging Plate Reader) or equivalent instrument
Protocol:
-
Cell Preparation:
-
Culture the CCR10-expressing CHO-K cells to 80-90% confluency.
-
Harvest the cells and resuspend them in assay buffer at the desired density.
-
If using a calcium-sensitive dye, load the cells with the dye according to the manufacturer's instructions.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of this compound in assay buffer to generate a concentration-response curve. Include a vehicle control (DMSO).
-
-
Assay Procedure:
-
Dispense the cell suspension into the microplate wells.
-
Add the diluted this compound or vehicle control to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
Measure the baseline fluorescence/luminescence.
-
Add the CCR10 ligand, CCL27, at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
Immediately measure the change in fluorescence/luminescence over time.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ or pIC₅₀ value. This compound has a reported pIC₅₀ of 9.0 in a CCL27-dependent Ca²⁺ flux assay.[1][2][3]
-
dot graph TD { rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} caption: CCR10 signaling pathway and the inhibitory action of this compound.
In Vivo: Murine Model of DNFB-Induced Contact Hypersensitivity
This protocol provides a framework for evaluating the in vivo efficacy of this compound in a T-cell-dependent model of skin inflammation.[1][2]
Objective: To assess the anti-inflammatory effect of this compound on ear swelling in mice.
Materials:
-
BALB/c mice (or other suitable strain)
-
2,4-Dinitrofluorobenzene (DNFB)
-
Acetone and olive oil (4:1) as the vehicle for DNFB
-
This compound
-
Vehicle for this compound (e.g., 30% Cremophor)[1]
-
BI-6902 (as a negative control)[1]
-
Micrometer for ear thickness measurement
Protocol:
-
Sensitization (Day 0):
-
Sensitize the mice by applying a solution of DNFB (e.g., 0.5% in acetone:olive oil) to a shaved area of the abdomen.
-
-
Challenge (Day 5):
-
Measure the baseline ear thickness of both ears using a micrometer.
-
Challenge the mice by applying a lower concentration of DNFB (e.g., 0.2%) to one ear. The contralateral ear receives the vehicle only.
-
-
Treatment:
-
Measurement of Ear Swelling (Day 6):
-
At 24 hours post-challenge, measure the thickness of both ears.
-
Calculate the change in ear thickness (ear swelling) by subtracting the baseline measurement from the 24-hour measurement.
-
-
Data Analysis:
-
Compare the ear swelling in the this compound-treated group to the vehicle-treated group.
-
Calculate the percentage of inhibition of ear swelling.
-
Negative Control
For robust experimental design, it is recommended to use the optical antipode of this compound, which is BI-6902, as a negative control.[1][2][3] BI-6902 has significantly lower activity on CCR10 (pIC₅₀ of 5.5) and has been shown to be inactive in in vivo models where this compound is active.[1][2][3]
Summary of In Vitro and In Vivo Activity
Table 2: Biological Activity of this compound
| Assay | Cell Line | Ligand | Readout | Value |
| CCR10 Antagonism | CHO-K (human CCR10) | CCL27 | Ca²⁺ Flux | pIC₅₀ = 9.0[1][2][3] |
| Chemotaxis Inhibition | Ba/F3 | CCL27 | Cell Migration | IC₅₀ = 1 nM |
| In Vivo Efficacy | Murine Model | DNFB | Ear Swelling | Dose-dependent reduction[1][2] |
These application notes and protocols provide a comprehensive guide for the research use of this compound. Adherence to these guidelines will help ensure the generation of high-quality, reproducible data in studies investigating the role of the CCR10 signaling pathway.
References
Application Notes and Protocols for Utilizing BI-6901 in a DNFB Model of Contact Hypersensitivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allergic contact dermatitis (ACD) is a prevalent inflammatory skin condition triggered by exposure to haptens, which are small reactive chemicals.[1][2] The 2,4-dinitrofluorobenzene (DNFB)-induced contact hypersensitivity (CHS) model in mice is a well-established and commonly used preclinical model to study the pathophysiology of ACD and to evaluate potential therapeutic interventions.[1][3][4] This model mimics the two phases of ACD: an initial sensitization phase and a subsequent elicitation phase upon re-exposure to the same hapten.[1][2]
BI-6901 is a potent and selective antagonist of the C-C chemokine receptor 10 (CCR10).[5][6][7] CCR10 and its ligand, CCL27, play a crucial role in the migration of skin-homing memory T-cells, which are key mediators of the inflammatory response in skin diseases like ACD and psoriasis.[5] By blocking the CCR10 receptor, this compound is hypothesized to inhibit the recruitment of these pathogenic T-cells to the skin, thereby reducing the inflammatory response. These application notes provide a detailed protocol for using this compound in a DNFB-induced contact hypersensitivity model to assess its anti-inflammatory efficacy.
Key Reagents and Equipment
-
BI-6902: Optical antipode of this compound, can be used as a negative control.[7]
-
2,4-Dinitrofluorobenzene (DNFB): Sensitizing and challenging agent.
-
Vehicle for DNFB: Acetone and olive oil (typically in a 4:1 ratio).[8]
-
Vehicle for this compound: Suitable for intraperitoneal injection (e.g., 20% SBE-β-CD in Saline or corn oil).[6]
-
Micrometer: For measuring ear thickness.
-
Standard laboratory equipment for animal handling, injections, and measurements.
Data Presentation
In Vitro Activity of this compound
| Compound | Assay | Cell Line | Ligand | Readout | pIC50 |
| This compound | Calcium Flux | CHO-K (human CCR10 transfected) | CCL27 | Aequorin | 9.0[7][9] |
| BI-6902 (Negative Control) | Calcium Flux | CHO-K (human CCR10 transfected) | CCL27 | Aequorin | 5.5[7][9] |
| BI-6536 (Racemate) | Calcium Flux | CHO-K | hCCL27 | FLIPR | 9.4[9][10] |
| BI-6536 (Racemate) | cAMP Production | HEK | hCCL27 | - | 8.9[9][10] |
| BI-6536 (Racemate) | GTP Binding | - | hCCL27 | - | 9.0[9][10] |
| BI-6536 (Racemate) | Chemotaxis | Ba/F3 | hCCL27 | - | 7.6[9][10] |
In Vivo Efficacy of this compound in DNFB-Induced Contact Hypersensitivity
| Compound | Animal Model | Sensitization | Challenge | Dosing Regimen (i.p.) | Primary Endpoint | Efficacy |
| This compound | Balb/c mice | 0.5% DNFB on shaved abdomen | 0.2% DNFB on ear | 100 mg/kg, twice daily[6][7] | Ear Swelling | 60-85% inhibition[7][10] |
| BI-6902 (Negative Control) | Balb/c mice | 0.5% DNFB on shaved abdomen | 0.2% DNFB on ear | 100 mg/kg, twice daily | Ear Swelling | No activity[7] |
Experimental Protocols
I. DNFB-Induced Contact Hypersensitivity Model
This protocol is adapted from established methods for inducing acute contact hypersensitivity to DNFB in mice.[1][3][8]
A. Sensitization Phase (Day 0)
-
Anesthetize the mice (e.g., using isoflurane).
-
Shave a small area (approximately 2 cm x 2 cm) of the abdominal skin.
-
Prepare a 0.5% (w/v) solution of DNFB in a 4:1 mixture of acetone and olive oil.
-
Apply 50-100 µL of the 0.5% DNFB solution to the shaved abdominal skin of each mouse.[8]
-
Allow the solution to dry completely before returning the mice to their cages.
B. Elicitation Phase (Day 5)
-
Prepare a 0.2% (w/v) solution of DNFB in a 4:1 mixture of acetone and olive oil.
-
Measure the baseline thickness of both ears of each mouse using a micrometer.
-
Apply 20 µL of the 0.2% DNFB solution to the dorsal and ventral surfaces of the right ear of each mouse.
-
Apply 20 µL of the vehicle (acetone:olive oil) to the left ear as a control.
C. Measurement of Ear Swelling (Day 6)
-
24 hours after the challenge, measure the thickness of both ears again using a micrometer.
-
The ear swelling is calculated as the difference between the ear thickness at 24 hours and the baseline measurement.
-
The percentage of inhibition of ear swelling in the this compound treated group compared to the vehicle-treated group can be calculated as follows: % Inhibition = [1 - (Ear Swelling of this compound group / Ear Swelling of Vehicle group)] x 100
II. Administration of this compound
A. Preparation of Dosing Solution
-
Prepare a suspension of this compound in a suitable vehicle for intraperitoneal (i.p.) injection. A suggested formulation is a 4 mg/mL suspension in 20% SBE-β-CD in saline.[6] To prepare, add 100 µL of a 40 mg/mL DMSO stock solution of this compound to 900 µL of 20% SBE-β-CD in saline and mix thoroughly.[6]
B. Dosing Regimen
-
Due to its high clearance in mice, a dose of 100 mg/kg of this compound administered intraperitoneally is recommended to maintain sufficient plasma exposure.[7]
-
On the day of the elicitation phase (Day 5), administer the first dose of this compound (100 mg/kg, i.p.) one hour before the DNFB challenge.
-
Administer a second dose of this compound (100 mg/kg, i.p.) 8 hours after the first dose.[7]
-
The control group should receive an equivalent volume of the vehicle. For a negative control, a separate group of mice can be treated with BI-6902 using the same dosing regimen.[7]
Mandatory Visualizations
Signaling Pathway of CCR10 Antagonism by this compound
Caption: CCR10 signaling and its inhibition by this compound.
Experimental Workflow for Evaluating this compound in the DNFB Model
Caption: Experimental workflow for this compound in the DNFB model.
References
- 1. CCR10: a comprehensive review of its function, phylogeny, role in immune cell trafficking and disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CCR10 regulates balanced maintenance and function of resident regulatory and effector T cells to promote immune homeostasis in skin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pardon Our Interruption [opnme.com]
- 6. The noninvasive mouse ear swelling assay. I. Refinements for detecting weak contact sensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. opnme.com [opnme.com]
- 8. ftp.cdc.gov [ftp.cdc.gov]
- 9. A Mouse Ear Model for Allergic Contact Dermatitis Evaluation [jove.com]
- 10. CCR10 and its ligands in regulation of epithelial immunity and diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BI-6901 in Inflammatory Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-6901 is a potent and selective small molecule antagonist of the C-C chemokine receptor 10 (CCR10). CCR10 and its ligands, CCL27 and CCL28, play a crucial role in the trafficking of T cells to the skin and mucosal tissues, making this receptor a key target in inflammatory skin diseases.[1][2] this compound has demonstrated significant anti-inflammatory effects in preclinical models of inflammatory disease, offering a valuable tool for researchers studying the role of the CCR10/CCL27/CCL28 axis in inflammation and for the development of novel therapeutics.[3] These application notes provide detailed protocols for the use of this compound in a common inflammatory disease model and in relevant in vitro assays.
Data Presentation
In Vivo Efficacy of this compound in a Murine Model of DNFB-Induced Contact Hypersensitivity
The anti-inflammatory efficacy of this compound has been evaluated in a 2,4-dinitrofluorobenzene (DNFB)-induced contact hypersensitivity model in mice, a well-established model of T-cell-mediated skin inflammation.
| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Schedule | Outcome Measure | Efficacy | Reference |
| This compound | 30 | Intraperitoneal (i.p.) | 0 and 8 hours post-challenge | Ear Swelling | Dose-dependent reduction | [3] |
| This compound | 100 | Intraperitoneal (i.p.) | 0 and 8 hours post-challenge | Ear Swelling | 60-85% inhibition (similar to anti-CCL27 antibody) | [1][3] |
| BI-6902 (Negative Control) | 100 | Intraperitoneal (i.p.) | 0 and 8 hours post-challenge | Ear Swelling | No significant effect | [1] |
In Vitro Activity of this compound
This compound has been characterized in several in vitro functional assays to determine its potency as a CCR10 antagonist.
| Assay Type | Cell Line | Agonist | Parameter | This compound Potency (pIC50) | BI-6902 (Negative Control) Potency (pIC50) | Reference |
| Calcium (Ca2+) Flux | CHO-K (human CCR10 transfected) | CCL27 | pIC50 | 9.0 | 5.5 | [1] |
| cAMP Production | HEK (CCR10 transfected) | CCL27 | Inhibition | Data not quantified | Data not quantified | [2] |
| GTP Binding | HEK (membrane prep) | CCL27 | Inhibition | Data not quantified | Data not quantified | [2] |
| Chemotaxis | Ba/F3 | CCL27 | Inhibition | Data not quantified | Data not quantified | [1] |
Pharmacokinetic Profile of this compound in Mice
Due to high clearance, intraperitoneal administration is recommended for in vivo studies.[3]
| Dose (mg/kg, i.p.) | Time Post-Dose | Plasma Concentration (µM) |
| 30 | 1 hour | 3.7 ± 0.4 |
| 30 | 7 hours | Not detected |
| 100 | 1 hour | 7.6 ± 4.5 |
| 100 | 7 hours | 0.2 ± 0.2 |
Experimental Protocols
In Vivo Model: DNFB-Induced Contact Hypersensitivity in Mice
This protocol describes the induction of a T-cell-dependent inflammatory response in the skin of mice and the assessment of the anti-inflammatory effects of this compound.
Materials:
-
This compound
-
BI-6902 (negative control)
-
2,4-dinitrofluorobenzene (DNFB)
-
Acetone
-
Olive oil
-
Vehicle for this compound/BI-6902 (e.g., 30% Cremophor)
-
Micrometer caliper
-
Mice (e.g., BALB/c or C57BL/6)
Protocol:
-
Sensitization (Day 0):
-
Shave a small area on the abdomen of each mouse.
-
Prepare a 0.5% DNFB solution in a 4:1 acetone:olive oil mixture.
-
Apply 50 µL of the 0.5% DNFB solution to the shaved abdomen.
-
-
Challenge (Day 5):
-
Prepare a 0.2% DNFB solution in a 4:1 acetone:olive oil mixture.
-
Measure the baseline thickness of the right ear of each mouse using a micrometer caliper.
-
Apply 20 µL of the 0.2% DNFB solution to both the dorsal and ventral sides of the right ear.
-
-
Treatment:
-
Administer this compound (e.g., 30 or 100 mg/kg) or BI-6902 (100 mg/kg) via intraperitoneal injection at 0 hours (immediately after challenge) and 8 hours post-challenge.
-
A vehicle control group should also be included.
-
-
Measurement of Ear Swelling:
-
Measure the thickness of the right ear at 24 hours and 48 hours post-challenge.
-
Calculate the change in ear thickness (Δ ear thickness) by subtracting the baseline measurement from the post-challenge measurement.
-
The percentage inhibition of ear swelling can be calculated as: [1 - (Δ ear thickness of treated group / Δ ear thickness of vehicle group)] x 100.
-
In Vitro Assay: Calcium (Ca2+) Flux Assay
This protocol describes how to measure the inhibitory effect of this compound on CCL27-induced intracellular calcium mobilization in CCR10-expressing cells.
Materials:
-
This compound
-
Recombinant human CCL27
-
CHO-K cells stably transfected with human CCR10
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Pluronic F-127
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with an injection module
Protocol:
-
Cell Preparation:
-
Seed the CCR10-transfected CHO-K cells into 96-well black, clear-bottom plates at an appropriate density and allow them to adhere overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in assay buffer.
-
Remove the cell culture medium and add the loading buffer to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Compound Addition:
-
After incubation, wash the cells with assay buffer.
-
Add varying concentrations of this compound (or control compounds) to the wells and incubate for a further 15-30 minutes.
-
-
Measurement of Calcium Flux:
-
Place the plate in a fluorescence plate reader.
-
Establish a baseline fluorescence reading for each well.
-
Inject a pre-determined concentration of CCL27 (e.g., EC80) into each well and immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
The increase in fluorescence intensity corresponds to an increase in intracellular calcium.
-
Calculate the peak fluorescence response for each well.
-
Plot the percentage inhibition of the CCL27 response against the concentration of this compound to determine the IC50 value.
-
Visualizations
Caption: CCR10 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the DNFB-induced contact hypersensitivity model.
Caption: Logical relationship of this compound's mechanism to its anti-inflammatory effect.
References
Application of BI-6901 in Chemotaxis Assays: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemotaxis, the directed migration of cells in response to a chemical gradient, is a fundamental process in numerous physiological and pathological events, including immune responses, wound healing, and cancer metastasis. The chemokine receptor CCR10 and its ligands, CCL27 and CCL28, play a pivotal role in guiding the migration of specific cell types, such as T cells and melanocytes, particularly to the skin. Dysregulation of the CCR10 signaling pathway has been implicated in inflammatory skin diseases and the progression of certain cancers.
BI-6901 is a potent and selective small molecule antagonist of the chemokine receptor CCR10.[1][2] Its ability to block the interaction between CCR10 and its ligands makes it a valuable tool for studying the biological functions of this receptor and for investigating its potential as a therapeutic target. This application note provides detailed protocols and guidelines for utilizing this compound in in vitro chemotaxis assays to assess its inhibitory effects on CCR10-mediated cell migration.
Principle of the Assay
The most common method for evaluating chemotaxis in vitro is the Boyden chamber or Transwell® assay.[3][4][5][6] This assay utilizes a two-chamber system separated by a microporous membrane. Cells are placed in the upper chamber, and a solution containing a chemoattractant (e.g., CCL27 or CCL28) is placed in the lower chamber. Cells expressing the corresponding receptor (CCR10) will migrate through the pores of the membrane towards the higher concentration of the chemoattractant.
This compound, as a CCR10 antagonist, is expected to inhibit this migration. By pre-incubating the cells with this compound before adding them to the Transwell® chamber, researchers can quantify the extent to which the compound blocks the chemotactic response. The number of migrated cells is determined by staining and counting the cells that have traversed the membrane.
Quantitative Data: In Vitro Activity of this compound and Related Compounds
The following table summarizes the reported in vitro activity of this compound, its racemate (BI-6536), and its inactive optical antipode (BI-6902), which can be used as a negative control in experiments. The data is presented as pIC50 values, which represent the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.
| Compound | Target/Assay | Cell Line | Ligand | pIC50 |
| This compound | Human CCR10 / Ca2+ flux | CHO-K (transfected) | CCL27 | 9.0 |
| BI-6536 (racemate) | Human CCR10 / Ca2+ flux | CHO-K (transfected) | CCL27 | Not explicitly stated, but consistent with this compound |
| BI-6902 (negative control) | Human CCR10 / Ca2+ flux | CHO-K (transfected) | CCL27 | 5.5 |
Data sourced from publicly available information on this compound.[1][2]
Experimental Protocols
Protocol 1: Boyden Chamber/Transwell® Chemotaxis Assay
This protocol describes a general method for assessing the inhibitory effect of this compound on the chemotaxis of CCR10-expressing cells, such as human T-lymphocytes or melanoma cell lines.
Materials and Reagents:
-
CCR10-expressing cells (e.g., human peripheral blood T-lymphocytes, melanoma cell line A375)
-
This compound
-
BI-6902 (negative control)
-
Recombinant human CCL27 or CCL28
-
Transwell® inserts with appropriate pore size (e.g., 5 µm for lymphocytes, 8 µm for melanoma cells)[4]
-
24-well tissue culture plates
-
Cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with 0.5% Bovine Serum Albumin (BSA)
-
Calcein-AM or other fluorescent dye for cell staining
-
Fluorescence plate reader
-
DMSO (for dissolving compounds)
Detailed Methodology:
-
Cell Preparation:
-
Culture CCR10-expressing cells to a sufficient density.
-
Prior to the assay, harvest the cells and resuspend them in serum-free culture medium containing 0.5% BSA.
-
Perform a cell count and adjust the cell suspension to a final concentration of 1 x 10^6 cells/mL.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound and BI-6902 in DMSO (e.g., 10 mM).
-
On the day of the experiment, prepare serial dilutions of the compounds in the serum-free medium. A starting concentration range of 1 nM to 1 µM for this compound is recommended, based on its pIC50 value. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
-
-
Chemoattractant Preparation:
-
Prepare a solution of recombinant human CCL27 or CCL28 in serum-free medium. A typical concentration range to test for optimal chemotaxis is 10-100 ng/mL.[7]
-
-
Assay Setup:
-
Add 600 µL of the chemoattractant solution to the lower wells of a 24-well plate. For negative controls, add medium without the chemoattractant.
-
In separate tubes, mix equal volumes of the cell suspension and the diluted compound solutions (this compound or BI-6902). Incubate at 37°C for 30 minutes.
-
Carefully place the Transwell® inserts into the wells of the 24-well plate.
-
Add 100 µL of the cell/compound mixture to the upper chamber of each Transwell® insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 2-4 hours. The optimal incubation time may need to be determined empirically for the specific cell type.
-
-
Quantification of Migrated Cells:
-
After incubation, carefully remove the Transwell® inserts from the wells.
-
Remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
-
To quantify the migrated cells on the lower surface of the membrane, a fluorescent-based method is recommended for higher throughput and accuracy:
-
Prepare a solution of Calcein-AM (e.g., 4 µg/mL) in a suitable buffer (e.g., PBS).
-
Add the Calcein-AM solution to the lower wells of a new 24-well plate.
-
Transfer the inserts containing the migrated cells to the wells with the Calcein-AM solution.
-
Incubate for 30-60 minutes at 37°C.
-
Read the fluorescence intensity using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation / 520 nm emission for Calcein-AM).
-
-
-
Data Analysis:
-
Subtract the background fluorescence from wells with no cells.
-
Calculate the percentage of migration for each condition relative to the positive control (cells with chemoattractant but no inhibitor).
-
Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value for chemotaxis inhibition.
-
Visualizations
CCR10 Signaling Pathway and Inhibition by this compound
Caption: CCR10 signaling pathway and its inhibition by this compound.
Experimental Workflow for Chemotaxis Assay using this compound
Caption: Workflow of a chemotaxis assay to evaluate this compound.
References
- 1. Upregulation of chemokine receptor CCR10 is essential for glioma proliferation, invasion and patient survival - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Boyden chamber assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. e-century.us [e-century.us]
Troubleshooting & Optimization
Overcoming high clearance of BI-6901 in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BI-6901. The information is designed to address common challenges, with a focus on overcoming the high in vivo clearance of this potent CCR10 antagonist.
Frequently Asked Questions (FAQs)
Q1: We are observing rapid clearance of this compound in our in vivo mouse models, leading to low plasma exposure. Is this expected?
A1: Yes, this is a known characteristic of this compound. The compound exhibits high clearance, particularly in liver microsomes.[1][2][3] Studies have shown high clearance of the racemate (BI-6536) in human, murine, and rat liver microsomes.[1][3] This inherent property necessitates specific strategies to achieve and maintain therapeutic concentrations in vivo.
Q2: What is the recommended administration route and dosing regimen to counteract the high clearance of this compound in mice?
A2: Due to its high clearance, intraperitoneal (i.p.) administration is the recommended route for in vivo studies with this compound to achieve sufficient plasma levels.[2][3] To maintain exposure over the course of an experiment, repeated high doses may be necessary. For instance, in a murine model of DNFB contact hypersensitivity, a dosing regimen of 100 mg/kg i.p. administered at 0 and 8 hours was used to maintain plasma exposure near or above the murine IC50.[2][3]
Q3: What are the key pharmacokinetic parameters of this compound in mice?
A3: The following table summarizes the reported plasma exposure of this compound in Balb-C mice after intraperitoneal administration.
| Dose (mg/kg, i.p.) | Time Post-Dose (hours) | Plasma Concentration (µM) |
| 100 | 1 | 7.6 ± 4.5 |
| 100 | 7 | 0.2 ± 0.2 |
| 30 | 1 | 3.7 ± 0.4 |
| 30 | 7 | Not Detected |
| Data sourced from opnme.com[2][3] |
Q4: How can we confirm the in vitro potency and selectivity of our this compound batch?
A4: The potency of this compound can be assessed using a CCL27-dependent Ca2+ flux assay in CHO-K cells stably transfected with human CCR10. This compound is a potent inhibitor with a reported pIC50 of 9.0 in this assay.[1][2][3] For selectivity, its activity can be tested against other chemokine receptors and a panel of GPCRs, where it has been shown to have no meaningful binding or activity.[1][2] As a negative control, its optical antipode, BI-6902, can be used, which has a significantly lower pIC50 of 5.5.[1][2][3]
Q5: Are there formulation strategies that can help improve the in vivo performance of this compound?
A5: While specific reformulation studies for this compound are not detailed in the provided search results, general strategies for compounds with high clearance can be considered. These include the use of formulation vehicles that can protect the drug from rapid metabolism or enhance its absorption. For this compound, a formulation in 30% cremophore has been used for in vivo studies.[2][3] Other potential strategies for compounds with similar profiles include the development of extended-release formulations or the use of alternative delivery systems to prolong exposure.[4]
Troubleshooting Guide
Problem: Inconsistent or lower-than-expected efficacy in our in vivo model despite using the recommended dose.
Troubleshooting Steps:
-
Verify Compound Integrity and Formulation:
-
Confirm the purity and identity of your this compound batch using appropriate analytical methods (e.g., HPLC, mass spectrometry).
-
Ensure proper preparation of the dosing solution. For example, a suspension in 30% cremophore has been previously used.[2][3] The solubility of this compound is medium across different pH ranges (33 µg/mL at pH 4, 38 µg/mL at pH 7).[1][2]
-
-
Optimize Dosing Regimen:
-
The high clearance of this compound means that plasma concentrations can drop quickly.[2][3] Consider more frequent dosing or a continuous infusion protocol if your experimental design allows.
-
Perform a pilot pharmacokinetic study in your specific animal model to determine the optimal dosing interval to maintain exposure above the target concentration.
-
-
Evaluate Animal Model Specifics:
-
Confirm Target Engagement:
-
If possible, measure the levels of downstream biomarkers of CCR10 signaling in your model to confirm that this compound is engaging its target at the administered doses.
-
Experimental Protocols
Protocol 1: In Vivo Dosing of this compound in a Murine Model of DNFB Contact Hypersensitivity
This protocol is based on the methodology described for demonstrating the in vivo efficacy of this compound.[2][3]
-
Animals: Balb-C mice.
-
Formulation: Prepare a suspension of this compound in 30% cremophore.
-
Sensitization: Sensitize mice with 2,4-dinitrofluorobenzene (DNFB).
-
Challenge: Challenge the mice with a topical application of DNFB on the ear.
-
Dosing:
-
Administer this compound at a dose of 100 mg/kg via intraperitoneal (i.p.) injection.
-
The first dose should be given at the time of the DNFB challenge (0 hours).
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A second dose of 100 mg/kg i.p. should be administered 8 hours after the first dose to maintain plasma exposure.
-
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Efficacy Readout: Measure the anti-inflammatory response by quantifying the reduction in ear swelling at appropriate time points after the challenge.
Signaling Pathways and Workflows
References
Potential off-target effects of BI-6901 in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing BI-6901 in their experiments. The information is designed to help users identify and resolve potential issues, with a focus on distinguishing true biological effects from experimental artifacts and potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and selective small molecule antagonist of the chemokine receptor CCR10. It is the (R)-enantiomer and is significantly more active than its (S)-enantiomer, BI-6902, which can be used as a negative control. This compound has been shown to inhibit CCL27-dependent signaling pathways.
Q2: Are there any known off-target effects of this compound?
To date, this compound has been shown to be highly selective for CCR10 over other G-protein coupled receptors (GPCRs), including other chemokine receptors. In a screening panel of ten chemokine receptor antagonists, this compound did not show significant cross-reactivity with the α1b-adrenergic receptor.[1] However, like any small molecule inhibitor, off-target effects cannot be entirely ruled out, especially at high concentrations. It is crucial to use the lowest effective concentration and to include proper controls in your experiments.
Q3: Why are my results with this compound inconsistent?
Inconsistent results can arise from several factors:
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Compound Stability: Ensure the compound is stored correctly and prepare fresh dilutions for each experiment.
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Cell Culture Conditions: Variations in cell passage number, confluency, and serum batches can affect cellular responses.
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Assay Variability: Ensure all reagents are within their expiration dates and have been stored properly.
Q4: I am observing cellular toxicity in my experiments. Is this an off-target effect?
While cellular toxicity at high concentrations can be indicative of off-target effects, it can also result from other factors such as:
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Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding a level that is toxic to your cells (typically ≤ 0.1%).
-
Compound Degradation: Degradation products of the compound may be toxic.
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On-Target Toxicity: In some cell types, antagonism of the CCR10 pathway may lead to apoptosis or cell death.
Q5: How can I confirm that the observed phenotype is due to CCR10 antagonism?
The most effective way to confirm on-target activity is to use the provided negative control, BI-6902. This compound is the optical antipode (distomer) of this compound and is significantly less active against CCR10.[2] A true on-target effect should be observed with this compound but not with BI-6902 at the same concentration. Additionally, using a structurally different CCR10 antagonist or genetic knockdown/knockout of CCR10 can help validate your findings.
Troubleshooting Guides
Problem 1: No or Weak Inhibition Observed
| Potential Cause | Troubleshooting Steps |
| Compound Insolubility | Ensure the compound is fully dissolved in the solvent before diluting in aqueous media. Consider using a different solvent or formulation if solubility issues persist. |
| Compound Degradation | Prepare fresh stock solutions and working dilutions for each experiment. Avoid repeated freeze-thaw cycles. |
| Suboptimal Assay Conditions | Optimize the concentration of the stimulating ligand (e.g., CCL27) and the incubation time with this compound. |
| Low CCR10 Expression | Confirm the expression of CCR10 in your cell line or primary cells using techniques like qPCR, western blot, or flow cytometry. |
| Incorrect Compound Concentration | Verify the calculations for your dilutions and ensure accurate pipetting. |
Problem 2: High Background Signal in Assays
| Potential Cause | Troubleshooting Steps |
| Cell Health Issues | Ensure cells are healthy and at an optimal density. Stressed or dying cells can produce a high background signal. |
| Reagent Contamination | Use fresh, high-quality reagents and maintain sterile techniques. |
| Compound Autofluorescence | In fluorescence-based assays, test the fluorescence of this compound alone at the working concentration to rule out autofluorescence. |
| Non-specific Binding | In binding assays, include appropriate blocking agents to minimize non-specific interactions. |
Data Presentation
In Vitro Activity of this compound and Related Compounds
| Compound | Target | Assay | Cell Line | pIC50 |
| This compound (Eutomer) | Human CCR10 | Ca2+ Flux (hCCL27) | CHO-K | 9.0 |
| BI-6539 (Racemate) | Human CCR10 | Ca2+ Flux (hCCL27) | CHO-K | 9.4 |
| BI-6539 (Racemate) | Human CCR10 | cAMP Production | HEK | 8.9 |
| BI-6539 (Racemate) | Human CCR10 | GTP Binding | HEK membrane prep | 9.0 |
| BI-6539 (Racemate) | Human CCR10 | Chemotaxis (hCCL27) | Ba/F3 | 9.0 |
| BI-6902 (Distomer) | Human CCR10 | Ca2+ Flux (hCCL27) | CHO-K | 5.5 |
Data summarized from available product information.
In Vivo Pharmacokinetic Parameters in Balb-C Mice
| Compound | Dose (mg/kg, i.p.) | Time (h) | Plasma Concentration (µM) |
| This compound | 100 | 1 | 7.6 ± 4.5 |
| This compound | 100 | 7 | 0.2 ± 0.2 |
| This compound | 30 | 1 | 3.7 ± 0.4 |
| This compound | 30 | 7 | Not detected |
| BI-6902 | 100 | 1 | 18 ± 2 |
| BI-6902 | 100 | 7 | Not detected |
| BI-6902 | 30 | 1 | 3.2 ± 0.8 |
| BI-6902 | 30 | 7 | Not detected |
Data summarized from available product information.
Experimental Protocols
Protocol 1: Calcium Mobilization Assay
Objective: To measure the inhibitory effect of this compound on CCL27-induced intracellular calcium mobilization in CCR10-expressing cells.
Methodology:
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Cell Seeding: Plate CCR10-expressing cells (e.g., CHO-K cells stably transfected with human CCR10) in a 96-well black, clear-bottom plate and culture overnight.
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Dye Loading: Wash the cells with assay buffer (e.g., HBSS with 20 mM HEPES) and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
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Compound Incubation: Add serial dilutions of this compound, BI-6902 (negative control), or vehicle control to the wells and incubate for the desired time (e.g., 15-30 minutes) at 37°C.
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Signal Measurement: Place the plate in a fluorescence plate reader equipped with an automated injection system. Measure the baseline fluorescence.
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Ligand Stimulation: Inject a pre-determined optimal concentration of CCL27 into the wells and immediately begin recording the fluorescence signal over time.
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Data Analysis: Calculate the change in fluorescence intensity upon CCL27 stimulation for each well. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Chemotaxis Assay
Objective: To assess the ability of this compound to block CCL27-mediated cell migration.
Methodology:
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Cell Preparation: Resuspend CCR10-expressing cells (e.g., Ba/F3 cells) in chemotaxis buffer (e.g., RPMI with 0.5% BSA).
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Assay Setup: Add chemotaxis buffer containing CCL27 to the lower chamber of a transwell plate.
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Compound Treatment: In a separate tube, pre-incubate the cells with different concentrations of this compound, BI-6902, or vehicle control.
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Cell Seeding: Add the pre-treated cell suspension to the upper chamber of the transwell insert.
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Incubation: Incubate the plate at 37°C in a CO2 incubator for a sufficient time to allow for cell migration (e.g., 2-4 hours).
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Cell Quantification: Quantify the number of cells that have migrated to the lower chamber using a cell counting method (e.g., flow cytometry or a cell viability reagent).
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Data Analysis: Calculate the percentage of inhibition of migration for each concentration of the inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Visualizations
Caption: Simplified CCR10 signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for unexpected results with this compound.
Caption: Logical relationship for using BI-6902 as a negative control.
References
How to optimize BI-6901 concentration for in vitro studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of BI-6901 for in vitro studies. This resource includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective antagonist of the C-C chemokine receptor 10 (CCR10). Its mechanism of action involves inhibiting the signaling pathway activated by the chemokine CCL27. Specifically, this compound affects the coupling of CCR10 with its G-protein and inhibits the CCL27-dependent production of cyclic AMP (cAMP). This makes it a valuable tool for studying the role of CCR10 in various physiological and pathological processes, including inflammation and cancer.
Q2: What is a good starting concentration range for this compound in in vitro assays?
A2: A good starting point for determining the optimal concentration of this compound is to perform a dose-response experiment. Based on available data, this compound has a pIC50 of 9.0 for inhibiting CCL27-dependent Ca2+ flux in CHO-K cells stably transfected with human CCR10.[1] This corresponds to an IC50 value in the low nanomolar range. Therefore, a sensible starting concentration range for a dose-response curve would be from 0.1 nM to 1 µM. It is recommended to use a logarithmic dilution series.
Q3: How should I dissolve and store this compound?
A3: this compound has medium solubility at different pH ranges (33 µg/mL at pH 4 and 38 µg/mL at pH 7).[1][2] For in vitro studies, it is common to prepare a concentrated stock solution in a solvent like dimethyl sulfoxide (DMSO).[3] It is crucial to minimize the final DMSO concentration in your cell culture to avoid solvent-induced artifacts, typically keeping it below 0.5%.[3] Stock solutions should be stored at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.[3]
Q4: Is there a negative control available for this compound?
A4: Yes, BI-6902 is the optical antipode of this compound and serves as an excellent negative control.[1] It has a significantly lower potency with a pIC50 of 5.5 in the same Ca2+ flux assay.[1] Using BI-6902 alongside this compound can help to ensure that the observed effects are specific to the antagonism of CCR10.
Troubleshooting Guides
This section provides solutions to common problems encountered when optimizing this compound concentration in vitro.
Problem 1: Inconsistent or non-reproducible results in my cell-based assay.
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Possible Cause: Precipitation of this compound in the cell culture medium. Although it has moderate aqueous solubility, high concentrations or interactions with media components can lead to precipitation.
-
Troubleshooting Steps:
-
Visual Inspection: Carefully examine the wells of your culture plates under a microscope for any signs of compound precipitation after adding this compound.
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Lower Final Concentration: The most direct solution is to test a lower concentration range of the inhibitor.
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Optimize Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is not causing the compound to fall out of solution and is not toxic to the cells. A vehicle control with the same solvent concentration should always be included.[3]
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Consider Serum Effects: Serum proteins in the culture medium can impact the solubility and bioavailability of small molecules.[4] You may need to test different serum concentrations or use serum-free media if your experimental design permits.
-
Problem 2: High background signal or apparent off-target effects.
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Possible Cause: The concentration of this compound being used is too high, leading to interactions with other cellular targets.
-
Troubleshooting Steps:
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Perform a Dose-Response Curve: If you haven't already, a full dose-response curve is essential to identify the optimal concentration range where you see a specific effect without significant off-target activity.
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Use the Negative Control: Compare the effects of this compound with its inactive enantiomer, BI-6902.[1] A specific on-target effect should be observed with this compound but not with BI-6902 at the same concentration.
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Orthogonal Assays: Confirm your findings using a different assay that measures a distinct downstream event of CCR10 signaling (e.g., a chemotaxis assay if you are primarily using a Ca2+ flux assay).
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Profiling against Other Receptors: this compound has been shown to be highly selective for CCR10 over other GPCRs.[1] If off-target effects are suspected, consider profiling against a panel of related receptors.
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Problem 3: No observable effect of this compound in my assay.
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Possible Cause: The concentration of this compound is too low, the cells do not express functional CCR10, or the assay is not sensitive enough.
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Troubleshooting Steps:
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Confirm Target Expression: Verify that your cell line expresses CCR10 at the protein level (e.g., by Western blot, flow cytometry, or immunofluorescence).
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Check Ligand Activity: Ensure that the ligand you are using to stimulate the cells (e.g., CCL27) is active and used at an appropriate concentration (typically EC50 to EC80) to elicit a robust response.[5]
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Increase this compound Concentration: If you started with a very low concentration range, extend it to higher concentrations (e.g., up to 10 µM). However, be mindful of potential off-target effects and solubility issues at higher concentrations.[6]
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Assay Optimization: Enhance the sensitivity of your assay. For instance, in a cAMP assay for a Gi-coupled receptor like CCR10, pre-treating cells with forskolin can amplify the signal window.[7]
-
Data Presentation
Table 1: In Vitro Activity of this compound and Related Compounds
| Compound | Target | Assay Type | Cell Line | pIC50 | IC50 (nM) | Reference |
| This compound | hCCR10 | Ca2+ Flux (CCL27-dependent) | CHO-K (hCCR10 transfected) | 9.0 | 1 | [1] |
| BI-6902 (Negative Control) | hCCR10 | Ca2+ Flux (CCL27-dependent) | CHO-K (hCCR10 transfected) | 5.5 | ~3162 | [1] |
| BI-6536 (Racemate) | hCCR10 | Ca2+ Flux (CCL27-dependent) | CHO-K (hCCR10 transfected) | 9.4 | ~0.4 | [1] |
| BI-6536 (Racemate) | hCCR10 | cAMP Production | HEK | 8.9 | ~1.3 | [1] |
| BI-6536 (Racemate) | hCCR10 | GTP Binding | CHO-K (hCCR10 transfected) | 9.0 | 1 | [1] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 453.6 g/mol | [1] |
| Solubility (pH 4) | 33 µg/mL | [1][2] |
| Solubility (pH 7) | 38 µg/mL | [1][2] |
| Human Plasma Protein Binding | 99.4% | [1] |
Experimental Protocols
Protocol 1: Dose-Response Determination of this compound using a Calcium Flux Assay
This protocol outlines a general procedure to determine the IC50 of this compound in a cell line expressing CCR10.
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Cell Preparation:
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Culture CHO-K cells stably transfected with human CCR10 in appropriate media.
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On the day of the assay, harvest the cells and load them with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
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Resuspend the cells in an assay buffer and plate them into a 96-well or 384-well microplate.
-
-
Compound Preparation:
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Prepare a 10 mM stock solution of this compound in DMSO.
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Perform a serial dilution of the this compound stock solution in assay buffer to create a range of concentrations (e.g., from 10 µM down to 1 pM). Also, prepare a vehicle control (DMSO in assay buffer).
-
-
Assay Procedure:
-
Add the diluted this compound or vehicle control to the wells containing the cells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
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Place the microplate into a fluorescence plate reader (e.g., FLIPR).
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Add the CCR10 ligand, CCL27, at a concentration that elicits a submaximal response (EC80) to all wells simultaneously.
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Measure the change in fluorescence over time, which corresponds to the intracellular calcium concentration.
-
-
Data Analysis:
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Determine the maximum fluorescence response for each well.
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Normalize the data by setting the response in the vehicle-treated, CCL27-stimulated wells as 100% and the response in unstimulated wells as 0%.
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Plot the normalized response against the logarithm of the this compound concentration.
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Fit the data to a four-parameter logistic equation to determine the IC50 value.
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Protocol 2: Cell Viability Assay to Assess Cytotoxicity
This protocol is to determine if the concentrations of this compound used in functional assays are cytotoxic.
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Cell Plating:
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Seed your CCR10-expressing cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
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Prepare a serial dilution of this compound in cell culture medium, covering the concentration range used in your functional assays and extending to higher concentrations.
-
Include a vehicle control (same final DMSO concentration) and a positive control for cytotoxicity (e.g., staurosporine).
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Replace the medium in the cell plate with the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for a duration relevant to your functional assays (e.g., 24, 48, or 72 hours).
-
-
Viability Assessment:
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Data Analysis:
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Normalize the data to the vehicle-treated control wells (100% viability).
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Plot cell viability against the this compound concentration to identify any cytotoxic effects.
-
Mandatory Visualization
Caption: this compound mechanism of action on the CCR10 signaling pathway.
Caption: Workflow for optimizing this compound concentration in vitro.
Caption: Logical workflow for troubleshooting common in vitro issues.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. revvity.com [revvity.com]
- 8. benchchem.com [benchchem.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Addressing solubility issues with BI-6901 in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BI-6901. The information below is designed to address common challenges, particularly those related to the solubility of this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small molecule antagonist of the chemokine receptor CCR10.[1][2] Its primary mechanism of action is to block the interaction of CCR10 with its cognate ligands, CCL27 and CCL28. This inhibition disrupts the downstream signaling pathways involved in epithelial immunity and inflammatory responses, making it a valuable tool for research in areas such as inflammatory skin diseases.[1][2]
Q2: What is the solubility of this compound in common solvents?
This compound has limited solubility in aqueous solutions but is readily soluble in organic solvents.[1] It is recommended to first prepare a concentrated stock solution in an organic solvent like DMSO or ethanol.
Q3: My this compound precipitated out of solution after I diluted my DMSO stock in my aqueous buffer/media. What should I do?
This is a common issue when working with hydrophobic compounds. The final concentration of the organic solvent in your aqueous solution may be too low to maintain the solubility of this compound. Here are a few troubleshooting steps:
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Increase the final concentration of the organic solvent: If your experimental system can tolerate it, increasing the final percentage of DMSO or ethanol may help to keep this compound in solution. However, always check the tolerance of your specific cell line or assay for the organic solvent.
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Use a different dilution method: Instead of adding the this compound stock solution directly to the full volume of your aqueous buffer, try adding the stock solution to a smaller volume of the buffer first, mixing well, and then adding this mixture to the rest of the buffer. This can sometimes prevent localized high concentrations of the compound that can lead to precipitation.
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Consider the use of a surfactant: For in vivo studies, this compound has been successfully formulated in a 30% Cremophor solution.[1] For in vitro experiments, other surfactants like Tween® 80 or Pluronic® F-68 at low, non-toxic concentrations can be explored to improve solubility.
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Sonication: After dilution, briefly sonicating the solution may help to redissolve any precipitate.
Q4: What is the recommended storage condition for this compound solutions?
Stock solutions of this compound in organic solvents should be stored at -20°C. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. The stability of this compound in aqueous solutions over extended periods has not been extensively reported; therefore, it is recommended to prepare fresh dilutions in aqueous buffers for each experiment.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation upon dilution of stock solution | The aqueous buffer cannot maintain the solubility of this compound at the desired concentration. | 1. Increase the final concentration of the organic solvent (e.g., DMSO, ethanol) if the experimental system allows. 2. Use a surfactant such as Tween® 80 or Pluronic® F-68 at a low concentration (e.g., 0.01-0.1%). 3. For in vivo studies, consider formulating this compound in a vehicle containing Cremophor.[1] |
| Inconsistent experimental results | Degradation of this compound in aqueous solution or precipitation of the compound. | 1. Prepare fresh dilutions of this compound in aqueous buffer for each experiment. 2. Visually inspect the final solution for any signs of precipitation before use. 3. Ensure proper storage of the stock solution at -20°C in aliquots. |
| Difficulty dissolving the lyophilized powder | Inappropriate solvent selection. | Use an organic solvent such as DMSO or ethanol to prepare the initial stock solution. |
Quantitative Data Summary
This compound Solubility Data
| Solvent | Concentration | pH | Reference |
| Aqueous Buffer | 33 µg/mL | 4 | [1] |
| Aqueous Buffer | 38 µg/mL | 7 | [1] |
| DMSO | 45.36 mg/mL (100 mM) | Not Applicable | |
| Ethanol | 45.36 mg/mL (100 mM) | Not Applicable |
This compound Physicochemical Properties
| Property | Value | Reference |
| Molecular Weight | 453.56 g/mol | |
| Formula | C23H27N5O3S |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
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Materials: this compound lyophilized powder, DMSO (anhydrous), sterile microcentrifuge tubes.
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Calculation: To prepare a 10 mM stock solution, you will need to dissolve 4.5356 mg of this compound in 1 mL of DMSO.
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Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
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Mass (mg) = 0.010 mol/L x 0.001 L x 453.56 g/mol x 1000 mg/g = 4.5356 mg
-
-
Procedure: a. Carefully weigh out 4.5356 mg of this compound powder and place it in a sterile microcentrifuge tube. b. Add 1 mL of anhydrous DMSO to the tube. c. Vortex the solution until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution. d. Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. e. Store the aliquots at -20°C.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
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Materials: 10 mM this compound stock solution in DMSO, desired aqueous buffer (e.g., PBS, cell culture medium).
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Procedure: a. Determine the final concentration of this compound and the final percentage of DMSO required for your experiment. Ensure the final DMSO concentration is compatible with your experimental system. b. On the day of the experiment, thaw a single aliquot of the 10 mM this compound stock solution. c. Perform a serial dilution of the stock solution in your aqueous buffer. For example, to prepare a 10 µM working solution in 1 mL of buffer with a final DMSO concentration of 0.1%: i. Add 1 µL of the 10 mM stock solution to 999 µL of the aqueous buffer. ii. Mix thoroughly by gentle vortexing or pipetting. d. Visually inspect the final working solution for any signs of precipitation. If precipitation is observed, refer to the troubleshooting guide. e. Use the freshly prepared working solution immediately.
Visualizations
Caption: CCR10 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for solubilizing this compound.
References
Technical Support Center: Managing the High Plasma Protein Binding of BI-6901
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the experimental challenges associated with the high plasma protein binding of BI-6901, a potent and selective CCR10 antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its plasma protein binding a critical consideration?
A1: this compound is a selective small molecule inhibitor of the chemokine receptor CCR10.[1] It is a valuable tool for studying the role of the CCL27-CCR10 axis in inflammatory skin diseases. However, this compound is highly bound to human plasma proteins, with a bound fraction of 99.4%.[2] According to the "free drug hypothesis," only the unbound fraction of a drug is available to interact with its target and exert a pharmacological effect. Therefore, the high plasma protein binding of this compound significantly impacts its effective concentration in in vitro and in vivo experiments, making it a critical parameter to manage for accurate data interpretation.
Q2: To which plasma proteins does this compound likely bind?
Q3: How does the high plasma protein binding of this compound affect its in vivo efficacy?
A3: The high plasma protein binding of this compound, coupled with its high clearance, necessitates specific dosing strategies for in vivo studies. For instance, in a murine model of contact hypersensitivity, a high dose of 100 mg/kg administered intraperitoneally was required to maintain plasma exposure near or above the murine IC50.[2] This is because the large bound fraction acts as a reservoir, and a high total drug concentration is needed to achieve a therapeutically relevant concentration of the free, active drug.
Q4: How can I account for the high protein binding of this compound in my in vitro cell-based assays?
A4: When using cell culture media containing fetal bovine serum (FBS), a significant portion of this compound will bind to the bovine serum albumin present in the FBS. This will reduce the free concentration of this compound available to interact with the cells. It is crucial to either experimentally determine the unbound fraction in your specific cell culture medium or to calculate an estimated free concentration to accurately determine the EC50/IC50.[3] For highly protein-bound compounds, even a small percentage of serum in the media can lead to a significant reduction in the free drug concentration.[3]
Troubleshooting Guides
Issue 1: Inconsistent or lower than expected potency of this compound in in vitro assays.
Possible Cause: High plasma protein binding to components in the assay medium (e.g., FBS) is reducing the free concentration of this compound.
Troubleshooting Steps:
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Quantify Protein Concentration: Determine the exact protein concentration in your cell culture medium, especially the albumin content.
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Measure Unbound Fraction: Perform equilibrium dialysis or ultrafiltration with your specific assay medium to determine the fraction of this compound that is unbound.
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Adjust Nominal Concentrations: Based on the measured unbound fraction, calculate the required total concentration of this compound to achieve the desired free concentration at the target.
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Use Serum-Free or Low-Protein Medium: If compatible with your cells, consider using serum-free or low-protein medium to minimize binding. However, be aware of potential cell health issues.
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Incorporate a Correction Factor: If direct measurement is not feasible, use published data for protein binding in similar matrices to estimate a correction factor for your nominal concentrations.
Issue 2: High variability in experimental replicates.
Possible Cause: Inconsistent protein concentrations between batches of medium or experimental wells.
Troubleshooting Steps:
-
Standardize Medium Preparation: Use a consistent source and lot of FBS for all related experiments. Ensure thorough mixing of the medium before use.
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Pre-equilibrate Plates: For plate-based assays, pre-incubate the plates with the complete medium for a short period to allow for non-specific binding to the plastic to reach equilibrium before adding cells and the compound.
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Control for Evaporation: Use appropriate plate seals to prevent evaporation, which can concentrate both the drug and protein, altering the binding equilibrium.
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Verify Pipetting Accuracy: Ensure accurate and consistent pipetting of both the compound and the cell suspension to minimize well-to-well variability.
Issue 3: Difficulty in translating in vitro potency to in vivo efficacy.
Possible Cause: Differences in the free fraction of this compound between the in vitro and in vivo environments.
Troubleshooting Steps:
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Measure In Vivo Unbound Fraction: If possible, determine the unbound fraction of this compound in the plasma of the animal model being used.
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Consider Species Differences: Plasma protein binding can vary between species. Use species-specific plasma for in vitro binding studies to better predict the in vivo situation.
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Account for AAG Levels in Disease Models: In inflammatory disease models, be aware that AAG levels can be elevated, which may increase the binding of this compound and reduce its free concentration.[4]
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Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Utilize PK/PD modeling to correlate the unbound plasma concentration of this compound with the observed pharmacological effect.
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 453.56 g/mol | |
| Formula | C23H27N5O3S | |
| Human Plasma Protein Binding | 99.4% | [2] |
| Solubility (pH 4) | 33 µg/mL | [2] |
| Solubility (pH 7) | 38 µg/mL | [2] |
Table 2: In Vitro Activity of this compound
| Assay | Cell Line | Readout | pIC50 | Reference |
| CCR10 Antagonism | CHO-K (human CCR10) | Ca2+ flux (CCL27) | 9.0 | [2] |
| Chemotaxis Inhibition | Ba/F3 | CCL27-dependent | 1 nM (IC50) |
Experimental Protocols
Protocol 1: Determination of Unbound this compound by Equilibrium Dialysis
This protocol provides a general framework for determining the unbound fraction of this compound in plasma or cell culture medium using a 96-well equilibrium dialysis apparatus.
Materials:
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96-well equilibrium dialysis plate with dialysis membranes (e.g., molecular weight cut-off of 5-10 kDa)
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This compound stock solution (in DMSO)
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Plasma (human or other species) or cell culture medium
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Phosphate buffered saline (PBS), pH 7.4
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Incubator with shaker
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LC-MS/MS system for analysis
Procedure:
-
Prepare Dialysis Plate: Hydrate the dialysis membranes according to the manufacturer's instructions.
-
Prepare Samples: Spike plasma or cell culture medium with this compound to the desired final concentration. Ensure the final DMSO concentration is low (e.g., <0.5%) to avoid effects on protein binding.
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Load Dialysis Plate:
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Add the this compound-spiked plasma or medium to the donor chambers of the dialysis plate.
-
Add an equal volume of PBS to the receiver chambers.
-
-
Incubate: Seal the plate and incubate at 37°C with gentle shaking for an appropriate time to reach equilibrium (typically 4-24 hours, to be optimized for this compound).
-
Sample Collection: After incubation, carefully collect samples from both the donor and receiver chambers.
-
Matrix Matching: To minimize analytical artifacts, add blank plasma or medium to the receiver chamber samples and PBS to the donor chamber samples to match the matrix.
-
Analysis: Determine the concentration of this compound in all samples by a validated LC-MS/MS method.
-
Calculation:
-
Fraction unbound (fu) = (Concentration in receiver chamber) / (Concentration in donor chamber)
-
Percent bound = (1 - fu) * 100
-
Protocol 2: Determination of Unbound this compound by Ultrafiltration
This protocol outlines a general procedure for determining the unbound fraction of this compound using centrifugal ultrafiltration devices.
Materials:
-
Centrifugal ultrafiltration devices with a low-binding membrane (e.g., regenerated cellulose) and appropriate molecular weight cut-off (e.g., 10-30 kDa)
-
This compound stock solution (in DMSO)
-
Plasma (human or other species) or cell culture medium
-
Centrifuge with temperature control
-
LC-MS/MS system for analysis
Procedure:
-
Prepare Ultrafiltration Devices: Pre-condition the devices according to the manufacturer's instructions to minimize non-specific binding of this compound. This may involve washing with buffer or a solution of a non-interfering compound.
-
Prepare Samples: Spike plasma or cell culture medium with this compound to the desired final concentration. Keep the final DMSO concentration low.
-
Incubate: Pre-incubate the spiked plasma or medium at 37°C for a sufficient time to allow for binding equilibrium to be established.
-
Load Devices: Add the incubated sample to the sample reservoir of the ultrafiltration device.
-
Centrifuge: Centrifuge the devices at a speed and time recommended by the manufacturer to collect a sufficient volume of ultrafiltrate. Maintain the temperature at 37°C during centrifugation.
-
Sample Collection: Carefully collect the ultrafiltrate (which contains the unbound drug) and an aliquot of the original sample (total drug).
-
Analysis: Determine the concentration of this compound in the ultrafiltrate and the original sample using a validated LC-MS/MS method.
-
Calculation:
-
Fraction unbound (fu) = (Concentration in ultrafiltrate) / (Total concentration in original sample)
-
Percent bound = (1 - fu) * 100
-
Visualizations
Caption: Simplified signaling pathway of the CCL27-CCR10 axis and the inhibitory action of this compound.
References
Minimizing variability in BI-6901-treated animal studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing variability in animal studies involving the CCR10 antagonist, BI-6901.
Troubleshooting Guide
This guide addresses common issues that can lead to variability in this compound-treated animal studies, particularly in the context of the 2,4-dinitrofluorobenzene (DNFB)-induced contact hypersensitivity model.
Question: We are observing high variability in ear swelling measurements between animals in the same treatment group. What are the potential causes and solutions?
Answer: High variability in ear swelling is a common challenge in the DNFB model. Several factors related to the experimental procedure can contribute to this. A systematic approach to identifying and mitigating these sources of variation is crucial.
Troubleshooting Workflow for High Variability in Ear Swelling
Caption: Troubleshooting workflow for high ear swelling variability.
Frequently Asked Questions (FAQs)
Q1: What is the recommended animal model and strain for this compound efficacy studies?
A1: The most commonly cited model for evaluating the anti-inflammatory efficacy of this compound is the 2,4-dinitrofluorobenzene (DNFB)-induced contact hypersensitivity model.[1][2] Balb/C mice are a frequently used strain for this model.[1]
Q2: What is the appropriate route of administration and dosing schedule for this compound in mice?
A2: Due to its high clearance, this compound should be administered via intraperitoneal (i.p.) injection.[3][4] To maintain plasma exposure above the murine IC50, a dose of 100 mg/kg administered at 0 and 8 hours post-challenge is recommended.[3][4]
Q3: How should this compound be formulated for in vivo studies?
A3: A common vehicle for this compound is 30% Cremophor.[3] For a 4 mg/mL suspension suitable for oral or intraperitoneal injection, a 40 mg/mL DMSO stock solution can be diluted by adding 100 µL to 900 µL of 20% SBE-β-CD in saline.[1]
Q4: Are there any recommended negative controls for in vivo experiments with this compound?
A4: Yes, BI-6902 is the optical antipode of this compound and serves as an excellent negative control.[3][4] It has significantly lower activity on the CCR10 receptor and has been shown to be inactive in the DNFB model, demonstrating the stereospecificity of the anti-inflammatory effect.[3][4]
Q5: What are the key sources of variability in animal studies that we should be aware of?
A5: Variability in in vivo studies can arise from three main sources: the experimenter, inherent differences between animals, and environmental factors.[5] Experimenter-related variability can include inconsistencies in procedures like injections and measurements.[5] Inherent animal variability is due to factors like genetic background, sex, age, and body weight.[5] Environmental factors such as housing conditions can also influence experimental outcomes.
Data Presentation
Table 1: this compound In Vivo Pharmacokinetic Parameters in Balb/C Mice
| Compound | Dose (mg/kg, i.p.) | Time Post-Dose | Plasma Concentration (µM) |
| This compound | 100 | 1h | 7.6 ± 4.5 |
| 7h | 0.2 ± 0.2 | ||
| 30 | 1h | 3.7 ± 0.4 | |
| 7h | Not Detected | ||
| BI-6902 (Negative Control) | 100 | 1h | 18 ± 2 |
| 7h | Not Detected | ||
| 30 | 1h | 3.2 ± 0.8 | |
| 7h | Not Detected | ||
| Data sourced from opnme.com[3] |
Table 2: this compound In Vitro Activity
| Assay | Readout | Cell Line | pIC50 |
| Aequorin | Ca2+ flux (hCCL27) | CHO-K | 9.0 |
| FLIPR | Ca2+ flux (hCCL27) | CHO-K | 9.4 |
| - | cAMP (hCCL27) | HEK | 7.6 |
| - | GTP-Eu (hCCL27) | HEK membrane prep | 8.0 |
| - | Chemotaxis (hCCL27) | Ba/F3 | 9.0 |
| Data sourced from opnme.com[3] |
Experimental Protocols
Detailed Methodology for DNFB-Induced Contact Hypersensitivity in Mice
This protocol is designed to minimize variability and ensure reproducible results.
Materials:
-
This compound
-
BI-6902 (negative control)
-
Vehicle (e.g., 30% Cremophor)
-
2,4-dinitrofluorobenzene (DNFB)
-
Acetone
-
Olive oil
-
Balb/C mice (age and sex-matched)
-
Electric clippers
-
Micropipettes
-
Digital calipers
Procedure:
-
Animal Acclimatization: Acclimatize mice to the housing facility for at least one week before the experiment.
-
Sensitization (Day 0):
-
Anesthetize the mice.
-
Shave a small area on the abdomen of each mouse.
-
Prepare a 0.5% DNFB solution in a 4:1 acetone:olive oil mixture.
-
Apply 50 µL of the 0.5% DNFB solution to the shaved abdomen.
-
-
Challenge (Day 5):
-
Measure the baseline thickness of both ears of each mouse using a digital caliper. Take at least three measurements per ear and average them.
-
Prepare a 0.2% DNFB solution in a 4:1 acetone:olive oil mixture.
-
Apply 20 µL of the 0.2% DNFB solution to the dorsal and ventral surfaces of the right ear.
-
Apply 20 µL of the vehicle (4:1 acetone:olive oil) to the left ear as an internal control.
-
-
Treatment (Day 5):
-
Administer this compound (e.g., 100 mg/kg, i.p.), BI-6902, or vehicle immediately after the DNFB challenge (time 0).
-
Administer a second dose of the respective treatment 8 hours after the first dose.
-
-
Measurement of Ear Swelling (Day 6):
-
24 hours after the challenge, measure the thickness of both ears using a digital caliper.
-
The ear swelling is calculated as the difference between the 24-hour measurement and the baseline measurement for each ear.
-
The specific inflammatory response is the difference in swelling between the DNFB-treated ear and the vehicle-treated ear.
-
Signaling Pathway
This compound Mechanism of Action
This compound is a potent and selective antagonist of the chemokine receptor CCR10.[1][2][4] CCR10 and its ligands, CCL27 and CCL28, play a crucial role in T-cell mediated skin inflammation.[2] By binding to CCR10, this compound blocks the downstream signaling cascade initiated by CCL27, including the inhibition of calcium flux.[3] This ultimately interferes with the trafficking of T-cells to the skin, thereby reducing the inflammatory response.
Caption: this compound inhibits the CCR10 signaling pathway.
References
- 1. uac.arizona.edu [uac.arizona.edu]
- 2. animalcare.ubc.ca [animalcare.ubc.ca]
- 3. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 4. CCR10: a comprehensive review of its function, phylogeny, role in immune cell trafficking and disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.uky.edu [research.uky.edu]
Interpreting unexpected outcomes in BI-6901 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BI-6901, a potent and selective CCR10 antagonist.[1][2][3][4][5][6][7]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of the chemokine receptor CCR10.[1][2][5] Its primary mechanism of action is to selectively block the interaction of CCR10 with its cognate ligands, CCL27 and CCL28, thereby inhibiting downstream signaling pathways involved in immune cell migration and inflammation.[1][3]
Q2: What are the expected outcomes of a successful this compound experiment?
In in vitro functional assays, this compound is expected to inhibit CCL27- or CCL28-dependent signaling, such as Ca2+ flux, cAMP production, and GTP binding in cells expressing CCR10.[1][2][3] In in vivo models of inflammation, such as the DNFB-induced contact hypersensitivity model, this compound is expected to produce a dose-dependent anti-inflammatory response, characterized by reduced tissue swelling and immune cell infiltration.[1][2][3][4]
Q3: Is there a recommended negative control for this compound experiments?
Yes, BI-6902 is the optical antipode (enantiomer) of this compound and serves as an excellent negative control.[1][2] BI-6902 has significantly lower potency in inhibiting CCR10 and has been shown to be inactive in in vivo models where this compound is active.[1][2]
Q4: What is the selectivity profile of this compound?
This compound is highly selective for CCR10. It has been tested against a panel of 29 other GPCRs, including 6 other chemokine receptors, and showed no meaningful binding or activity.[1][2]
Troubleshooting Guides
Issue 1: Lower Than Expected In Vitro Potency
If you are observing a lower than expected potency (e.g., higher IC50) for this compound in your in vitro assays, consider the following troubleshooting steps:
| Potential Cause | Troubleshooting Step |
| Cell Line Issues | Verify the expression level of CCR10 in your cell line using a validated method (e.g., flow cytometry, qPCR). Ensure the cells are healthy and within a low passage number. |
| Ligand Activity | Confirm the activity and optimal concentration of your CCL27 or CCL28 ligand. Ligand degradation can lead to a weaker stimulus and apparently lower inhibitor potency. |
| Assay Conditions | Optimize assay parameters such as cell density, incubation times, and serum concentration. High serum levels can lead to increased protein binding of this compound, reducing its effective concentration. |
| Compound Integrity | Ensure the proper storage and handling of this compound to prevent degradation. Prepare fresh dilutions for each experiment. |
Issue 2: Lack of In Vivo Efficacy
If this compound is not demonstrating the expected anti-inflammatory effects in your in vivo model, please review the following:
| Potential Cause | Troubleshooting Step |
| Pharmacokinetics | This compound has a high clearance in mice.[1][2] Ensure your dosing regimen (dose and frequency) is sufficient to maintain plasma concentrations above the murine IC50 for the duration of the experiment. Intraperitoneal (i.p.) administration is recommended.[1][2] |
| Animal Model | Confirm that the CCR10/CCL27/CCL28 axis plays a significant role in the pathophysiology of your chosen animal model. The efficacy of this compound has been demonstrated in a T-cell-dependent inflammatory model (DNFB-induced contact hypersensitivity).[1][2][3] |
| Formulation and Administration | Verify the correct formulation and administration of this compound. Ensure complete solubilization and accurate dosing. |
| Negative Control | Include the negative control, BI-6902, in your experiment to confirm that the observed effects are specific to CCR10 inhibition.[1][2] |
Issue 3: Unexpected Off-Target Effects
While this compound is highly selective, unexpected biological effects could arise. Here is a logical approach to troubleshooting such observations:
Caption: Troubleshooting logic for unexpected biological effects.
Data Presentation
Table 1: In Vitro Activity of this compound and Related Compounds
| Compound | Assay | Cell Line | pIC50 |
| This compound (Eutomer) | Ca2+ flux (hCCL27) | CHO-K (hCCR10) | 9.0 |
| BI-6902 (Distomer) | Ca2+ flux (hCCL27) | CHO-K (hCCR10) | 5.5 |
| BI-6536 (Racemate) | Ca2+ flux (hCCL27) | CHO-K (hCCR10) | Not Available |
| BI-6536 (Racemate) | Ca2+ flux (hCCL28) | CHO-K (hCCR10) | Not Available |
| BI-6536 (Racemate) | GTP binding | CHO-K (hCCR10) | Not Available |
| BI-6536 (Racemate) | cAMP production | HEK (hCCR10) | Not Available |
| BI-6536 (Racemate) | Chemotaxis | Ba/F3 (hCCR10) | Not Available |
| Data sourced from Boehringer Ingelheim's opnMe portal.[1][2] |
Experimental Protocols & Workflows
CCR10 Signaling Pathway
The following diagram illustrates the simplified signaling pathway inhibited by this compound.
Caption: this compound inhibits CCL27/28-mediated CCR10 signaling.
In Vitro Ca2+ Flux Assay Workflow
This diagram outlines a typical workflow for assessing the potency of this compound in a Ca2+ flux assay.
Caption: Workflow for an in vitro Ca2+ flux assay.
In Vivo DNFB Hypersensitivity Model Protocol
The following provides a generalized protocol for the dinitrofluorobenzene (DNFB) murine contact hypersensitivity model.
-
Sensitization: On day 0, sensitize mice by topical application of DNFB solution to a shaved area of the abdomen.
-
Treatment: Begin treatment with this compound (e.g., 30-100 mg/kg, i.p.) or vehicle control at a specified time before challenge. Due to high clearance, dosing at 0 and 8 hours post-challenge may be necessary to maintain exposure.[1][2]
-
Challenge: On day 5, challenge the mice by applying a lower concentration of DNFB solution to the ear.
-
Measurement: At a specified time post-challenge (e.g., 24 hours), measure the ear thickness as an indicator of the inflammatory response.
-
Analysis: Compare the ear swelling in the this compound-treated group to the vehicle-treated group to determine the percent inhibition.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. immune-system-research.com [immune-system-research.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pardon Our Interruption [opnme.com]
- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Validation & Comparative
The Critical Role of a Negative Control: A Comparative Guide to BI-6901 and its Inactive Analog, BI-6902
In the realm of targeted drug discovery and validation, the use of a proper negative control is paramount to ascertain the specificity of a compound's biological effects. This guide provides a comprehensive comparison of the potent and selective CCR10 antagonist, BI-6901, with its optical antipode, BI-6902, which serves as an ideal negative control. The data presented herein underscores the stereospecificity of CCR10 antagonism and provides researchers with a clear framework for utilizing BI-6902 to validate the on-target effects of this compound in their experimental settings.
Unveiling the Stereospecificity of CCR10 Inhibition
This compound is a small molecule inhibitor of the chemokine receptor CCR10, a key player in epithelial immunity and related diseases.[1][2][3] Its utility in both in vitro and in vivo studies is well-documented.[1][2][3] The key to confidently attributing the observed effects of this compound to its inhibition of CCR10 lies in the use of its distomer, BI-6902. As the optical antipode of this compound, BI-6902 shares the same chemical composition but differs in its three-dimensional arrangement, rendering it significantly less active against CCR10.[1][2][3] This stark difference in potency allows it to serve as a powerful tool to differentiate between specific, on-target effects and non-specific or off-target phenomena.
Quantitative Comparison of In Vitro Potency
The differential activity of this compound and BI-6902 is most evident in their respective potencies against the CCR10 receptor. The inhibitory concentration (pIC50) values from a calcium flux assay clearly demonstrate the substantial drop in activity for the negative control.
| Compound | Target | Assay Type | pIC50 |
| This compound | human CCR10 | CCL27-dependent Ca2+ flux | 9.0[1][2][3] |
| BI-6902 | human CCR10 | CCL27-dependent Ca2+ flux | 5.5[1][2][3] |
This significant ~3,162-fold difference in potency confirms that the biological activity of this compound is highly dependent on its specific stereochemistry, providing a robust basis for using BI-6902 as a negative control.
In Vivo Validation in a Murine Model of Contact Hypersensitivity
Experimental Protocols
To facilitate the replication and validation of these findings, detailed experimental protocols for key assays are provided below.
Calcium (Ca2+) Flux Assay
This assay measures the inhibition of CCL27-induced calcium mobilization in cells expressing human CCR10.
Cell Line: CHO-K cells stably transfected with human CCR10 and aequorin.
Protocol:
-
Culture the transfected CHO-K cells to the appropriate density.
-
Harvest and resuspend the cells in an appropriate assay buffer.
-
Incubate the cells with varying concentrations of this compound, BI-6902, or vehicle control.
-
Stimulate the cells with the CCR10 ligand, CCL27.
-
Measure the resulting calcium flux using a suitable instrument, such as a FLIPR (Fluorometric Imaging Plate Reader).
-
Calculate the pIC50 values by fitting the concentration-response data to a sigmoidal dose-response curve.
Murine Model of DNFB-Induced Contact Hypersensitivity
This in vivo model assesses the anti-inflammatory efficacy of CCR10 antagonists.
Animal Model: Balb/c mice.
Protocol:
-
Sensitization: Sensitize the mice by topical application of DNFB to the shaved abdomen.
-
Challenge: After a set period (e.g., 5 days), challenge the mice by applying a lower concentration of DNFB to one ear, with the other ear serving as a vehicle control.
-
Treatment: Administer this compound, BI-6902, or vehicle control (e.g., intraperitoneally) at specified time points before or after the challenge.
-
Measurement: At a defined time point post-challenge (e.g., 24 hours), measure the ear swelling in both ears using a caliper.
-
Analysis: The difference in ear thickness between the DNFB-challenged and vehicle-challenged ears is calculated as a measure of the inflammatory response. The efficacy of the compounds is determined by their ability to reduce this ear swelling compared to the vehicle-treated group.
Visualizing the Scientific Rationale
To further clarify the relationship between this compound, BI-6902, and their target, the following diagrams illustrate the CCR10 signaling pathway and the experimental workflow for validating on-target effects.
Caption: CCR10 signaling pathway and points of intervention.
Caption: Experimental workflow for validating on-target effects.
References
A Comparative Guide to the Efficacy of BI-6901 and Other CCR10 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of BI-6901, a potent and selective C-C chemokine receptor 10 (CCR10) antagonist, with other known inhibitors of the same receptor. The information is intended for researchers and professionals involved in the fields of immunology, inflammation, and drug discovery.
Introduction to CCR10 and its Inhibitors
C-C chemokine receptor 10 (CCR10) is a G protein-coupled receptor (GPCR) that plays a crucial role in T-cell homing to the skin and mucosal tissues.[1] Its primary ligands are CCL27, predominantly expressed in the skin, and CCL28, found in mucosal tissues.[1] The CCR10/ligand axis is implicated in various inflammatory skin diseases, such as psoriasis and atopic dermatitis, making it an attractive therapeutic target.[1] Consequently, the development of potent and selective CCR10 antagonists is an active area of research. This guide focuses on this compound, a small molecule inhibitor developed by Boehringer Ingelheim, and compares its efficacy with other available data on CCR10 inhibitors.[2][3]
Quantitative Efficacy Comparison
The following table summarizes the in vitro efficacy of this compound and another known CCR10 antagonist, POL7085. The data is presented to facilitate a direct comparison of their potencies in functional assays.
| Inhibitor | Target | Assay Type | Ligand | Cell Line | Potency | Reference |
| This compound | Human CCR10 | Calcium Flux | CCL27 | CHO-K (stably transfected) | pIC50 = 9.0 | [4] |
| POL7085 | Human CCR10 | Calcium Flux | CCL27 | Not Specified | IC50 = 42 nM | [5] |
| POL7085 | Murine CCR10 | Calcium Flux | CCL27 | Not Specified | IC50 = 58 nM | [5] |
| BI-6902 (Negative Control) | Human CCR10 | Calcium Flux | CCL27 | CHO-K (stably transfected) | pIC50 = 5.5 | [3] |
Note: pIC50 is the negative logarithm of the IC50 value. A higher pIC50 value indicates greater potency. An IC50 of 42 nM for POL7085 corresponds to a pIC50 of approximately 7.38.
In Vivo Efficacy
This compound has demonstrated significant efficacy in a murine model of 2,4-dinitrofluorobenzene (DNFB)-induced contact hypersensitivity.[4] Intraperitoneal administration of this compound resulted in a dose-dependent reduction in ear swelling, an indicator of the inflammatory response.[4] The level of efficacy was comparable to that observed with an anti-CCL27 antibody in the same model.[3] As a negative control, BI-6902, the optical antipode of this compound, showed no activity in this in vivo model, highlighting the stereospecificity of the interaction.[3]
POL7085 has also been evaluated in a murine model of allergic eosinophilic airway inflammation, where it demonstrated a dose-dependent decrease in airway hyperresponsiveness and eosinophil numbers in bronchoalveolar lavage fluid.[6]
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of these inhibitors, it is essential to visualize the underlying biological processes. The following diagrams, generated using Graphviz, illustrate the CCR10 signaling pathway and the general workflow of key in vitro and in vivo experiments.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Protective effect of a Protein Epitope Mimetic CCR10 antagonist, POL7085, in a model of allergic eosinophilic airway inflammation | springermedizin.de [springermedizin.de]
- 6. CCR10 antagonists(Boehringer Ingelheim Corp) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Validating the In Vivo Efficacy of BI-6901: A Comparative Guide for Researchers
For researchers and drug development professionals investigating inflammatory skin conditions, validating the in vivo efficacy of novel therapeutic agents is a critical step. This guide provides a comprehensive comparison of BI-6901, a selective CCR10 antagonist, with relevant alternatives, supported by experimental data and detailed protocols.
Executive Summary
This compound is a potent and selective small molecule inhibitor of the chemokine receptor CCR10. In vivo studies have demonstrated its efficacy in a murine model of 2,4-dinitrofluorobenzene (DNFB)-induced contact hypersensitivity, a well-established model for T-cell mediated skin inflammation. In this model, this compound has been shown to produce a dose-dependent anti-inflammatory response, significantly reducing ear swelling. Its efficacy is comparable to that of an anti-CCL27 antibody, a biological agent targeting one of the primary ligands for CCR10. As a standard of care for inflammatory skin conditions, glucocorticoids like prednisolone also show significant efficacy in this model. This guide will delve into the available data for these compounds and provide the necessary experimental details to replicate and validate these findings.
Comparative In Vivo Efficacy
| Compound | Target/Mechanism | Dosing (in DNFB model) | Efficacy (Inhibition of Ear Swelling) | Negative Control |
| This compound | CCR10 Antagonist | Dose-dependent | Reported to be similar to anti-CCL27 antibody (60-85% inhibition)[1] | BI-6902 (inactive optical antipode)[1] |
| Anti-CCL27 Antibody | Neutralizes CCL27 | Not specified | 60-85% inhibition[1] | Isotype control antibody |
| Prednisolone | Glucocorticoid Receptor Agonist | Dose-dependent | Significant suppression of ear swelling[2][3] | Vehicle control |
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for the interpretation and replication of in vivo efficacy studies.
DNFB-Induced Contact Hypersensitivity Mouse Model
This model is a standard preclinical tool for evaluating the efficacy of anti-inflammatory compounds for allergic contact dermatitis.[4] It involves two phases: sensitization and challenge.[5]
Materials:
-
Mice (e.g., BALB/c)
-
2,4-Dinitrofluorobenzene (DNFB)
-
Acetone
-
Olive oil
-
Test compounds (this compound, anti-CCL27 antibody, prednisolone)
-
Vehicle/control substances (BI-6902, isotype control, vehicle for prednisolone)
-
Micrometer for ear thickness measurement
Procedure:
-
Sensitization (Day 0):
-
Shave a small area on the abdomen of the mice.
-
Apply a solution of DNFB (e.g., 0.5% in a 4:1 acetone:olive oil mixture) to the shaved abdominal skin.[6]
-
-
Resting Period (Days 1-4):
-
Allow the mice to rest for 5 days to develop a memory T-cell response.[5]
-
-
Challenge (Day 5):
-
Measure the baseline ear thickness of both ears using a micrometer.
-
Apply a lower concentration of DNFB solution (e.g., 0.2% in 4:1 acetone:olive oil) to one ear (the other ear serves as a control).
-
-
Treatment:
-
Administer the test compounds (e.g., this compound, anti-CCL27 antibody, prednisolone) at various doses and routes (e.g., intraperitoneal, oral, topical) at specific time points before or after the challenge.
-
-
Evaluation (e.g., 24, 48, 72 hours post-challenge):
-
Measure the ear thickness of both ears at specified time points after the challenge.
-
The difference in ear thickness between the challenged and unchallenged ear is calculated as the measure of inflammation (ear swelling).
-
Calculate the percentage inhibition of ear swelling for each treatment group compared to the vehicle-treated control group.
-
Signaling Pathways and Experimental Workflow
Visualizing the biological pathways and experimental procedures can aid in understanding the mechanism of action and the study design.
CCR10 Signaling Pathway
This compound exerts its anti-inflammatory effect by blocking the CCR10 signaling pathway. The binding of the chemokines CCL27 and CCL28 to the CCR10 receptor on immune cells, particularly T-cells, triggers a cascade of intracellular events leading to cell migration and inflammation.
Caption: CCR10 Signaling Pathway and the inhibitory action of this compound.
Experimental Workflow for In Vivo Efficacy Validation
The following diagram illustrates the key steps involved in the DNFB-induced contact hypersensitivity model for validating the efficacy of this compound.
Caption: Experimental workflow for the DNFB-induced contact hypersensitivity model.
References
- 1. Steroid Control of Acute Middle Ear Inflammation in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Prednisolone on the Cutaneous Reaction and Skin Barrier Function in Mice Treated with a Hapten [jstage.jst.go.jp]
- 3. Effects of prednisolone on the cutaneous reaction and skin barrier function in mice treated with a hapten - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Animal Models of Contact Dermatitis: 2,4-Dinitrofluorobenzene-Induced Contact Hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DNFB-induced contact hypersensitivity: LIED [lied.uni-luebeck.de]
- 6. researchgate.net [researchgate.net]
Stereospecificity of BI-6901: A Comparative Analysis with its Distomer BI-6902
A Comprehensive Guide for Researchers in Drug Discovery and Development
This guide provides a detailed comparison of the stereospecificity of BI-6901 and its distomer, BI-6902, both of which target the C-C chemokine receptor 10 (CCR10). The significant difference in their biological activity underscores the importance of stereochemistry in drug design and efficacy. This document presents quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows to support researchers in the field of inflammation and immunology.
Introduction to this compound and CCR10
This compound is a potent and selective antagonist of CCR10, a G protein-coupled receptor (GPCR) that plays a crucial role in T-cell mediated inflammatory responses, particularly in the skin.[1][2] CCR10 and its ligands, CCL27 and CCL28, are implicated in the pathogenesis of various inflammatory skin conditions such as psoriasis and atopic dermatitis.[2] this compound represents the eutomer, the pharmacologically active enantiomer, while BI-6902 is the corresponding distomer, or the less active enantiomer, which serves as a valuable negative control in experimental settings.[3][4] The stark contrast in the activity of these two molecules provides a clear demonstration of the stereospecific nature of the CCR10 binding pocket.
Quantitative Comparison of In Vitro Activity
The stereospecificity of this compound is most evident in its potent inhibition of CCR10-mediated signaling compared to its distomer, BI-6902. The primary measure of this activity is the half-maximal inhibitory concentration (pIC50) in various functional assays.
| Compound | Target | Assay | pIC50 |
| This compound (Eutomer) | Human CCR10 | CCL27-dependent Ca2+ Flux | 9.0 |
| BI-6902 (Distomer) | Human CCR10 | CCL27-dependent Ca2+ Flux | 5.5 |
Table 1: Comparison of the in vitro potency of this compound and BI-6902 in a CCL27-dependent calcium flux assay in CHO-K cells stably transfected with human CCR10 and aequorin.[3][4][5]
The data clearly indicates that this compound is significantly more potent than BI-6902 in blocking the intracellular calcium mobilization induced by the CCR10 ligand CCL27. This difference of over three orders of magnitude in potency highlights the precise steric requirements for effective binding and antagonism of the CCR10 receptor.
In Vivo Efficacy: Murine Model of Contact Hypersensitivity
The stereospecific activity observed in vitro is further substantiated by in vivo studies. In a well-established murine model of 2,4-dinitrofluorobenzene (DNFB)-induced contact hypersensitivity, a T-cell-dependent inflammatory response, this compound demonstrated a dose-dependent anti-inflammatory effect. In contrast, its distomer, BI-6902, was inactive in this model, providing compelling evidence for the stereospecificity of CCR10 antagonism in a complex biological system.[3]
| Compound | Animal Model | Outcome |
| This compound | Murine DNFB-induced Contact Hypersensitivity | Dose-dependent reduction in ear swelling |
| BI-6902 | Murine DNFB-induced Contact Hypersensitivity | No significant anti-inflammatory effect |
Table 2: Summary of the in vivo efficacy of this compound and BI-6902.
Signaling Pathway and Experimental Workflow
To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.
Experimental Protocols
The following are representative protocols for the key experiments cited in this guide.
Calcium Flux Assay
-
Cell Preparation: Chinese Hamster Ovary (CHO-K1) cells stably co-expressing human CCR10 and aequorin are cultured to 80-90% confluency.
-
Cell Plating: Cells are harvested and seeded into 96- or 384-well microplates and incubated overnight.
-
Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C.
-
Compound Addition: Serial dilutions of this compound, BI-6902, or a vehicle control are added to the wells and incubated for a predetermined period.
-
Ligand Stimulation and Measurement: A solution of the CCR10 ligand, CCL27, is added to the wells to stimulate the receptor. The resulting changes in intracellular calcium concentration are measured kinetically using a fluorescence plate reader.
-
Data Analysis: The fluorescence intensity data is normalized and used to calculate the pIC50 values for each compound.
Murine DNFB-Induced Contact Hypersensitivity Model
-
Sensitization: On day 0, the shaved abdomens of mice are topically treated with a solution of 2,4-dinitrofluorobenzene (DNFB) in an acetone and olive oil vehicle to induce sensitization.
-
Compound Administration: On day 5, mice are treated with this compound, BI-6902, or a vehicle control via an appropriate route of administration (e.g., intraperitoneal injection).
-
Challenge: Shortly after compound administration, a lower concentration of DNFB is applied to the ears of the mice to elicit an inflammatory response.
-
Measurement: Ear thickness is measured at various time points (e.g., 24 and 48 hours) after the challenge using a digital caliper.
-
Data Analysis: The change in ear thickness is calculated and compared between the different treatment groups to determine the anti-inflammatory efficacy of the compounds.
Conclusion
The substantial difference in the in vitro potency and in vivo efficacy between this compound and its distomer, BI-6902, provides a compelling case for the stereospecificity of CCR10 antagonism. This guide highlights the critical role of stereochemistry in drug-receptor interactions and serves as a valuable resource for researchers working on the development of novel therapeutics targeting GPCRs. The provided data and experimental frameworks can aid in the design and interpretation of studies aimed at characterizing the pharmacological properties of chiral molecules.
References
- 1. DNFB-induced contact hypersensitivity: LIED [lied.uni-luebeck.de]
- 2. Pardon Our Interruption [opnme.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. Animal Models of Contact Dermatitis: 2,4-Dinitrofluorobenzene-Induced Contact Hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
Cross-Validation of BI-6901's Effects as a CCR10 Antagonist in Different Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro activity of BI-6901, a potent and selective antagonist of the C-C chemokine receptor 10 (CCR10). The data presented herein facilitates a cross-validation of its effects across different cell line models, offering valuable insights for researchers in inflammation, immunology, and oncology. This compound and its racemate, BI-6536, have been characterized in various functional assays, demonstrating consistent inhibitory activity on the CCR10 signaling pathway.
Quantitative Data Summary
The inhibitory potency of this compound and its racemate (BI-6536) has been quantified in several key functional assays across different cell backgrounds. The following tables summarize the negative logarithm of the half-maximal inhibitory concentration (pIC50) values, providing a standardized measure of antagonist potency. A higher pIC50 value indicates greater potency.
Table 1: In Vitro Activity of this compound (Eutomer) against hCCL27-induced responses
| Functional Assay | Cell Line | pIC50 |
| Ca2+ Flux | CHO-K | 9.0[1][2][3] |
Note: Data for other functional assays for the pure eutomer this compound were not available in the public domain.
Table 2: In Vitro Activity of BI-6536 (Racemate) against hCCL27-induced responses
| Functional Assay | Cell Line | pIC50 |
| Ca2+ Flux (FLIPR) | CHO-K | 9.4[1][2] |
| cAMP Production | HEK | 7.6[1][2] |
| GTP Binding | HEK (membranes) | 8.0[1][2] |
| Chemotaxis | Ba/F3 | 9.0[1][2] |
Table 3: In Vitro Activity of BI-6902 (Distomer/Negative Control) against hCCL27-induced responses
| Functional Assay | Cell Line | pIC50 |
| Ca2+ Flux | CHO-K | 5.5[1][2][3] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the CCR10 signaling pathway and a general workflow for evaluating CCR10 antagonists.
Caption: CCR10 Signaling Pathway Inhibition by this compound.
Caption: General experimental workflow for evaluating this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide. These protocols are based on standard procedures and should be optimized for specific cell lines and laboratory conditions.
Calcium Flux Assay (Aequorin-based)
This assay measures the inhibition of ligand-induced intracellular calcium mobilization.
-
Cell Preparation:
-
Culture CHO-K cells stably co-expressing human CCR10 and aequorin in appropriate media.
-
Harvest cells and resuspend in assay buffer.
-
Load cells with coelenterazine h (aequorin substrate) by incubating in the dark.
-
-
Assay Procedure:
-
Dispense the cell suspension into a 96-well or 384-well plate.
-
Add serial dilutions of this compound or BI-6536 to the wells and incubate.
-
Initiate the reaction by adding the CCR10 ligand, CCL27.
-
Immediately measure the luminescent signal using a suitable plate reader (e.g., FLIPR).
-
-
Data Analysis:
-
The luminescence intensity is proportional to the intracellular calcium concentration.
-
Plot the response against the antagonist concentration.
-
Calculate the pIC50 value from the resulting dose-response curve.
-
cAMP Production Assay
This assay quantifies the inhibition of the Gαi-mediated decrease in cAMP levels.
-
Cell Preparation:
-
Culture HEK cells expressing human CCR10.
-
Harvest and resuspend the cells in stimulation buffer containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.
-
-
Assay Procedure:
-
Dispense the cell suspension into a 96-well plate.
-
Add serial dilutions of BI-6536.
-
Stimulate the cells with forskolin to induce cAMP production, followed by the addition of CCL27.
-
Incubate to allow for changes in intracellular cAMP levels.
-
Lyse the cells and measure cAMP concentrations using a competitive immunoassay kit (e.g., HTRF, ELISA).
-
-
Data Analysis:
-
The signal from the assay is inversely proportional to the cAMP concentration.
-
Generate a dose-response curve and calculate the pIC50 value.
-
GTP Binding Assay
This assay measures the inhibition of agonist-induced binding of GTPγS to G-proteins in cell membranes.
-
Membrane Preparation:
-
Culture HEK cells expressing human CCR10.
-
Harvest the cells and homogenize to prepare a crude membrane fraction.
-
Resuspend the membranes in an appropriate assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, combine the cell membranes, serial dilutions of BI-6536, and GDP.
-
Initiate the reaction by adding CCL27 and [35S]GTPγS (a non-hydrolyzable GTP analog).
-
Incubate to allow for GTPγS binding to activated G-proteins.
-
Terminate the reaction by rapid filtration through a filter plate to separate bound from free [35S]GTPγS.
-
Measure the radioactivity retained on the filter using a scintillation counter.
-
-
Data Analysis:
-
The amount of bound [35S]GTPγS reflects the level of G-protein activation.
-
Determine the inhibitory effect of BI-6536 and calculate the pIC50 value.
-
Chemotaxis Assay
This assay assesses the inhibition of CCL27-induced cell migration.
-
Cell Preparation:
-
Culture Ba/F3 cells, a murine pro-B cell line, which can be made to express human CCR10.
-
Wash and resuspend the cells in assay medium.
-
-
Assay Procedure:
-
Use a multi-well chemotaxis chamber (e.g., Transwell plate) with a porous membrane separating the upper and lower chambers.
-
Add assay medium containing various concentrations of CCL27 to the lower chambers.
-
Add the Ba/F3 cell suspension, pre-incubated with serial dilutions of BI-6536, to the upper chambers.
-
Incubate the plate to allow for cell migration through the membrane towards the chemoattractant in the lower chamber.
-
After incubation, count the number of cells that have migrated to the lower chamber using a cell counter or a viability assay.
-
-
Data Analysis:
-
Quantify the inhibition of cell migration at each concentration of BI-6536.
-
Calculate the pIC50 value from the dose-response curve.
-
Alternative Products and Future Directions
While this compound is a potent and selective CCR10 antagonist, the field of chemokine receptor drug discovery is active. Other small molecule inhibitors and monoclonal antibodies targeting CCR10 or its ligands, CCL27 and CCL28, may be available for comparative studies. Researchers are encouraged to consult recent literature and commercial suppliers for the latest alternatives.
Future cross-validation studies would benefit from assessing the effects of this compound in a broader range of cell lines that endogenously express CCR10 at physiologically relevant levels. This includes primary human T-cells, particularly skin-homing memory T-cells, and various melanoma cell lines, where the CCR10/CCL27 axis is implicated in disease pathogenesis. Such studies would provide a more comprehensive understanding of this compound's therapeutic potential.
References
Comparative analysis of BI-6901 and other anti-inflammatory agents
A Comparative Analysis of BI-6901 and Other Anti-inflammatory Agents
Introduction
Inflammation is a critical biological response to harmful stimuli, but its chronic dysregulation underlies numerous diseases. The development of effective and specific anti-inflammatory agents is a cornerstone of modern pharmacology. This guide provides a comparative analysis of this compound, a novel antagonist of the chemokine receptor CCR10, against established classes of anti-inflammatory drugs, primarily Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). The comparison focuses on their distinct mechanisms of action, supported by quantitative experimental data, detailed protocols, and visual representations of their signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential and mechanistic nuances of these compounds.
Mechanism of Action Overview
Anti-inflammatory agents achieve their effects through diverse molecular mechanisms. A major class, NSAIDs, function by inhibiting cyclooxygenase (COX) enzymes, thereby blocking the production of inflammatory prostaglandins.[1][2] In contrast, this compound represents a more targeted approach, selectively inhibiting the chemokine receptor CCR10, which plays a specialized role in recruiting immune cells to epithelial tissues, particularly the skin.[3][4]
Table 1: Comparison of Mechanisms of Action
| Feature | This compound | Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) |
| Primary Target | Chemokine Receptor 10 (CCR10) | Cyclooxygenase (COX-1 and COX-2) Enzymes[5][6] |
| Molecular Class | Small Molecule Antagonist | Small Molecule Inhibitors (e.g., Ibuprofen, Celecoxib) |
| Biological Effect | Inhibits migration of CCR10-expressing immune cells (e.g., T-cells) to sites of inflammation.[4] | Reduces the synthesis of prostaglandins, which are key mediators of pain, fever, and inflammation.[1][2] |
| Specificity | Highly selective for CCR10 over other G protein-coupled receptors (GPCRs).[4][7] | Varies from non-selective (inhibiting both COX-1 and COX-2) to COX-2 selective.[5][8] |
| Key Ligands/Substrates | Blocks signaling induced by ligands CCL27 and CCL28.[4][9] | Blocks the conversion of arachidonic acid to prostaglandins.[5] |
Signaling Pathway Diagrams
The signaling cascades initiated by inflammatory stimuli are complex. The diagrams below illustrate the distinct pathways targeted by this compound and NSAIDs.
Caption: this compound blocks the CCL27/CCR10 signaling axis.
Caption: NSAIDs inhibit COX enzymes to block prostaglandin synthesis.
Comparative Efficacy Data
The potency and efficacy of anti-inflammatory agents are determined through various in vitro and in vivo assays.
In Vitro Potency
Table 2: In Vitro Comparison
| Compound | Assay Type | Cell Line | Target | Metric (pIC₅₀) | Reference |
| This compound | CCL27-dependent Ca²⁺ Flux | CHO-K (hCCR10 transfected) | Human CCR10 | 9.0 | [3][7][9] |
| BI-6902 (Negative Control) | CCL27-dependent Ca²⁺ Flux | CHO-K (hCCR10 transfected) | Human CCR10 | 5.5 | [3][9] |
| Celecoxib | COX-2 Enzyme Inhibition | Human recombinant | Human COX-2 | ~7.1 (IC₅₀ ≈ 76 nM) | - |
| Ibuprofen | COX-1 Enzyme Inhibition | Human recombinant | Human COX-1 | ~5.8 (IC₅₀ ≈ 1.6 µM) | - |
| Ibuprofen | COX-2 Enzyme Inhibition | Human recombinant | Human COX-2 | ~4.6 (IC₅₀ ≈ 25 µM) | - |
| Note: pIC₅₀ = -log(IC₅₀). Higher values indicate greater potency. Data for NSAIDs are representative values from public bioassay databases and may vary based on experimental conditions. |
In Vivo Efficacy
Table 3: In Vivo Model Comparison
| Compound | Animal Model | Dosing | Primary Endpoint | Efficacy | Reference |
| This compound | Murine Contact Hypersensitivity (DNFB) | 100 mg/kg, i.p. | Inhibition of ear swelling | 60-85% (similar to anti-CCL27 antibody) | [3][7][9] |
| BI-6902 (Negative Control) | Murine Contact Hypersensitivity (DNFB) | 100 mg/kg, i.p. | Inhibition of ear swelling | No activity demonstrated | [3][9] |
| Celecoxib | Rat Carrageenan-induced Paw Edema | 30 mg/kg, p.o. | Inhibition of paw edema | ~70% | - |
| Note: Efficacy data for Celecoxib is a representative value. i.p. = intraperitoneal; p.o. = oral administration. |
Experimental Protocols
Protocol 1: this compound - CCL27-dependent Calcium Flux Assay
Objective: To measure the in vitro potency of this compound in inhibiting the signaling of human CCR10.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO-K) cells stably transfected to express human CCR10 and the calcium-sensitive photoprotein aequorin are cultured under standard conditions.
-
Compound Preparation: this compound is serially diluted in an appropriate buffer (e.g., HBSS with 20 mM HEPES) to create a concentration gradient.
-
Assay Procedure:
-
Cells are harvested and loaded with the co-factor coelenterazine.
-
A baseline luminescence reading is established using a suitable microplate reader (e.g., FLIPR).
-
The cells are pre-incubated with varying concentrations of this compound or vehicle control.
-
The reaction is initiated by adding the CCR10 ligand, human CCL27, at a concentration known to elicit a submaximal response (e.g., EC₈₀).
-
The resulting luminescence, proportional to the intracellular calcium concentration, is measured over time.
-
-
Data Analysis: The peak luminescence signal for each concentration of this compound is recorded. Data are normalized to the control response (CCL27 alone) and plotted against the logarithm of the compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC₅₀ value, which is then converted to pIC₅₀.[3][9]
Protocol 2: this compound - Murine DNCB-Induced Contact Hypersensitivity
Objective: To evaluate the in vivo anti-inflammatory efficacy of this compound in a T-cell-dependent model of skin inflammation.
Methodology:
-
Animals: BALB/c mice are used for this model.
-
Sensitization Phase: On day 0, a small area of the abdominal skin is shaved, and a solution of 2,4-dinitrofluorobenzene (DNFB) in acetone/olive oil is applied topically to sensitize the immune system.
-
Challenge Phase: On day 5, the baseline thickness of one ear is measured using a caliper. A low concentration of DNFB is then applied topically to the ear to elicit an inflammatory response.
-
Treatment: this compound (e.g., 30-100 mg/kg) or a vehicle control is administered intraperitoneally at specified time points relative to the challenge (e.g., at 0 and 8 hours post-challenge).[3]
-
Measurement: Ear thickness is measured again 24 hours after the challenge.
-
Data Analysis: The change in ear thickness (swelling) is calculated by subtracting the baseline measurement from the 24-hour measurement. The percentage inhibition of inflammation for the treated group is calculated relative to the vehicle-treated control group.[3][9]
Conclusion
This compound and traditional NSAIDs represent fundamentally different strategies for combating inflammation. NSAIDs provide broad anti-inflammatory and analgesic effects by inhibiting the COX pathway, a central node in inflammation.[1][10] This broad action, however, is associated with mechanism-based side effects.[5][8] this compound offers a highly selective mechanism by targeting the CCR10 chemokine receptor.[3][4] This specificity makes it a valuable research tool for dissecting the role of the CCL27/CCR10 axis in pathology and suggests its potential as a therapeutic for diseases driven by this pathway, such as certain inflammatory skin conditions.[4] The comparative data presented herein highlights the trade-offs between broad-acting and targeted anti-inflammatory agents, providing a quantitative basis for further research and development in this critical field.
References
- 1. studysmarter.co.uk [studysmarter.co.uk]
- 2. Medications - non-steroidal anti-inflammatory drugs | Better Health Channel [betterhealth.vic.gov.au]
- 3. Pardon Our Interruption [opnme.com]
- 4. immune-system-research.com [immune-system-research.com]
- 5. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 6. Anti-inflammatory drugs and their mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Overview on the Discovery and Development of Anti-Inflammatory Drugs: Should the Focus Be on Synthesis or Degradation of PGE2? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pardon Our Interruption [opnme.com]
- 10. Anti-inflammatory Agents: Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Reproducibility of BI-6901 Experimental Results: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the experimental results for BI-6901, a potent and selective CCR10 antagonist. The objective is to facilitate the reproducibility of key findings by presenting available quantitative data, detailed experimental protocols, and a comparison with known alternatives. Due to the limited availability of direct head-to-head comparative studies, this guide focuses on presenting the data for this compound in a structured manner to aid in future research and comparative analysis.
Executive Summary
This compound is a small molecule inhibitor of the C-C chemokine receptor 10 (CCR10), a key mediator in inflammatory skin diseases.[1][2][3] Experimental data demonstrates its high potency and selectivity in vitro, with a pIC50 of 9.0 in a CCL27-dependent calcium flux assay.[2] In vivo studies using a 2,4-dinitrofluorobenzene (DNFB)-induced contact hypersensitivity mouse model have shown a dose-dependent anti-inflammatory response.[1][3] This guide provides an overview of the available data for this compound and outlines the methodologies for key experiments to support the assessment of their reproducibility. While direct comparative data with other CCR10 antagonists is scarce in the public domain, this document serves as a foundational resource for researchers aiming to validate and expand upon the existing findings.
Data Presentation
In Vitro Activity of this compound and its Negative Control
The following table summarizes the in vitro potency of this compound, its racemate (BI-6536), and its inactive optical antipode (BI-6902), which serves as a negative control.[2] The data is presented as pIC50 values, which is the negative logarithm of the half-maximal inhibitory concentration (IC50).[4]
| Assay | Ligand | Cell Line | This compound (Eutomer) pIC50 | BI-6536 (Racemate) pIC50 | BI-6902 (Distomer) pIC50 |
| Ca2+ Flux | hCCL27 | CHO-K (hCCR10 transfected) | 9.0[2] | 9.4[1] | 5.5[2] |
| Ca2+ Flux | hCCL28 | CHO-K (hCCR10 transfected) | - | 8.9[1] | - |
| cAMP Production | hCCL27 | HEK (hCCR10 transfected) | - | 9.0[1] | - |
| GTP Binding | hCCL27 | CHO-K (hCCR10 transfected) | - | 9.0[1] | - |
| Chemotaxis | hCCL27 | Ba/F3 (hCCR10 transfected) | - | 8.0[1] | - |
| Chemotaxis | hCCL28 | Ba/F3 (hCCR10 transfected) | - | 7.6[1] | - |
Note: "n.a." or a hyphen indicates that the data was not available in the reviewed sources.
In Vivo Efficacy of this compound in a Murine Model of Contact Hypersensitivity
The table below outlines the in vivo experimental setup and key findings for this compound in the DNFB-induced contact hypersensitivity model in Balb-C mice.
| Compound | Dose | Route of Administration | Efficacy |
| This compound | 100 mg/kg[3] | Intraperitoneal (i.p.) | Dose-dependent anti-inflammatory response (ear swelling reduction)[3] |
| BI-6902 (Negative Control) | 100 mg/kg[3] | Intraperitoneal (i.p.) | Inactive[2] |
Experimental Protocols
To ensure the reproducibility of the cited experimental results, detailed methodologies for the key assays are provided below. These protocols are based on standard laboratory procedures and information gathered from public sources.
In Vitro Assays
1. Calcium Flux Assay:
-
Cell Line: CHO-K1 cells stably transfected with human CCR10.
-
Principle: Measures the change in intracellular calcium concentration upon stimulation of CCR10 by its ligand (CCL27 or CCL28) in the presence of varying concentrations of the antagonist (this compound).
-
Methodology:
-
Seed CHO-K1-hCCR10 cells in a 96-well plate.
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Incubate the cells with different concentrations of this compound.
-
Stimulate the cells with a fixed concentration of CCL27 or CCL28.
-
Measure the fluorescence intensity using a plate reader to determine the intracellular calcium levels.
-
Calculate the pIC50 value from the dose-response curve.
-
2. cAMP Production Assay:
-
Cell Line: HEK293 cells stably transfected with human CCR10.
-
Principle: Measures the inhibition of forskolin-stimulated cyclic adenosine monophosphate (cAMP) production by the activation of the Gi-coupled CCR10 receptor.
-
Methodology:
-
Seed HEK293-hCCR10 cells in a 96-well plate.
-
Pre-incubate cells with varying concentrations of this compound.
-
Stimulate the cells with a fixed concentration of CCL27 and a cAMP-inducing agent like forskolin.
-
Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF, ELISA).
-
Calculate the pIC50 value from the dose-response curve.
-
3. GTP Binding Assay:
-
Cell Line: CHO-K1 cells stably transfected with human CCR10.
-
Principle: Measures the displacement of radiolabeled GTPγS from G-proteins upon receptor activation by its ligand, indicating G-protein coupling and activation.
-
Methodology:
-
Prepare cell membranes from CHO-K1-hCCR10 cells.
-
Incubate the membranes with varying concentrations of this compound in the presence of GDP.
-
Add a fixed concentration of CCL27 and [35S]GTPγS.
-
After incubation, separate the bound and free radioligand by filtration.
-
Measure the radioactivity of the filter to quantify [35S]GTPγS binding.
-
Calculate the pIC50 value from the dose-response curve.
-
4. Chemotaxis Assay:
-
Cell Line: Ba/F3 cells stably transfected with human CCR10.
-
Principle: Measures the ability of the antagonist to inhibit the migration of cells towards a chemoattractant gradient (CCL27 or CCL28).
-
Methodology:
-
Place a chemoattractant (CCL27 or CCL28) in the lower chamber of a Transwell plate.
-
Add Ba/F3-hCCR10 cells, pre-incubated with varying concentrations of this compound, to the upper chamber which is separated by a porous membrane.
-
Incubate for a sufficient time to allow cell migration.
-
Quantify the number of cells that have migrated to the lower chamber using a cell viability assay or by direct cell counting.
-
Calculate the pIC50 value from the dose-response curve.
-
In Vivo Model
DNFB-Induced Contact Hypersensitivity in Mice:
-
Animal Model: Balb-C mice.
-
Principle: This model mimics the inflammatory response of allergic contact dermatitis. Sensitization with DNFB primes the immune system, and subsequent challenge induces a measurable inflammatory reaction (ear swelling).
-
Methodology:
-
Sensitization: On day 0, apply a solution of DNFB (e.g., 0.5% in acetone/olive oil) to the shaved abdomen of the mice.
-
Treatment: Administer this compound (e.g., 100 mg/kg, i.p.) or vehicle at specified time points before and/or after the challenge.
-
Challenge: On day 5, apply a lower concentration of DNFB (e.g., 0.2%) to the dorsal and ventral surfaces of one ear.
-
Measurement: Measure the ear thickness using a caliper at various time points after the challenge (e.g., 24, 48, and 72 hours).
-
Analysis: Calculate the difference in ear swelling between the DNFB-challenged ear and the vehicle-treated contralateral ear. Compare the ear swelling in the this compound-treated group to the vehicle-treated control group to determine the percentage of inhibition.
-
Mandatory Visualization
Signaling Pathway of CCR10 and Inhibition by this compound
Caption: CCR10 signaling pathway and its inhibition by this compound.
Experimental Workflow for In Vivo DNFB Model
Caption: Experimental workflow for the DNFB-induced contact hypersensitivity model.
Conclusion
The available data for this compound consistently demonstrates its potent and selective antagonism of CCR10 in a variety of in vitro functional assays. Furthermore, in vivo studies support its anti-inflammatory efficacy in a relevant disease model. This guide provides the necessary details to facilitate the independent replication of these key findings. However, a significant data gap exists in the form of direct, publicly available comparative studies with other CCR10 antagonists. Future research should aim to conduct head-to-head comparisons of this compound with other emerging CCR10 inhibitors to provide a more comprehensive understanding of its relative therapeutic potential. The availability of this compound and its inactive control, BI-6902, through open-access platforms presents a valuable opportunity for the scientific community to contribute to the validation and further exploration of this compound's biological activity.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of BI-6901
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and minimizing environmental impact. This document provides a comprehensive, step-by-step guide for the proper disposal of BI-6901, a potent and selective CCR10 antagonist. In the absence of a specific Safety Data Sheet (SDS) detailing its disposal, this compound should be treated as a potentially hazardous chemical. Adherence to your institution's Environmental Health and Safety (EHS) guidelines is mandatory.
I. Pre-Disposal Safety and Handling
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).
Recommended PPE:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A lab coat or chemical-resistant apron.
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential dust or aerosols.
II. Waste Identification and Segregation
Proper segregation of chemical waste is crucial to prevent dangerous reactions and ensure compliant disposal.
-
Waste Characterization: Treat all waste containing this compound, including pure compound, solutions, and contaminated labware, as hazardous chemical waste.
-
Segregation:
-
Solid Waste: Collect unused or expired this compound powder, contaminated personal protective equipment (gloves, weigh boats, etc.), and disposable labware (pipette tips, tubes) in a designated solid chemical waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, designated liquid chemical waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS department.
-
Sharps Waste: Needles, syringes, or any other contaminated sharps must be disposed of in a designated sharps container for chemical contamination.
-
III. Step-by-Step Disposal Protocol
The following protocol outlines the process for collecting and preparing this compound waste for disposal by your institution's EHS department.
Table 1: this compound Disposal Protocol
| Step | Action | Detailed Instructions |
| 1 | Prepare Waste Containers | Obtain appropriate, leak-proof, and clearly labeled hazardous waste containers from your EHS department. Ensure containers are compatible with the waste type (solid or liquid). |
| 2 | Label Containers | Immediately label each container with "Hazardous Waste," the full chemical name ("this compound"), the primary hazard(s) (e.g., "Toxic," "Irritant" - as a precaution), and the date of first waste addition. |
| 3 | Collect Waste | Carefully transfer this compound waste into the appropriate container. Keep the container closed at all times except when adding waste. |
| 4 | Store Waste Securely | Store waste containers in a designated, secure area, away from incompatible materials and general laboratory traffic. Ensure secondary containment is used for liquid waste containers to prevent spills. |
| 5 | Arrange for Pickup | Once the container is full (do not overfill - typically 80-90% capacity) or when the experiment is complete, arrange for waste collection through your institution's EHS department. Follow their specific procedures for requesting a pickup. |
IV. Experimental Workflow for Disposal
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Workflow for the safe disposal of this compound.
Disclaimer: This guide provides general recommendations for the disposal of this compound based on standard laboratory safety practices for research chemicals. It is not a substitute for a compound-specific Safety Data Sheet or the disposal guidelines provided by your institution's Environmental Health and Safety department. Always prioritize your local EHS protocols.
Personal protective equipment for handling BI-6901
Essential Safety and Handling Guide for BI-6901
Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not publicly available. This guide is based on the known chemical properties of this compound and general best practices for handling potent, non-hazardous small molecule compounds in a laboratory setting. It is imperative to supplement this information with your institution's specific safety protocols and to conduct a thorough risk assessment before handling this compound.
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound, a potent and selective CCR10 antagonist. Adherence to these guidelines is crucial for ensuring personal safety and maintaining a safe laboratory environment.
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound.
| Property | Value | Source |
| Molecular Weight | 453.56 g/mol | [1] |
| Molecular Formula | C23H27N5O3S | [1] |
| Purity | ≥98% (HPLC) | [1] |
| CAS Number | 2040401-92-9 | [1] |
| Storage Temperature | -20°C | [1] |
| Solubility in DMSO | 45.36 mg/mL (100 mM) | [1] |
| Solubility in Ethanol | 45.36 mg/mL (100 mM) | [1] |
| Aqueous Solubility | 33 µg/mL @ pH 4, 38 µg/mL @ pH 7 | [2] |
Operational Plan: Safe Handling of this compound
This section outlines the step-by-step procedures for the safe handling of this compound from receipt to experimental use.
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks should be conducted to determine the necessary PPE. The following are the minimum requirements for handling this compound:
-
Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory to protect against splashes.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required. Gloves should be inspected for any signs of damage before use and changed regularly, or immediately upon contamination.
-
Body Protection: A laboratory coat must be worn at all times.
-
Respiratory Protection: While not generally required for handling small quantities in a well-ventilated area, a respirator may be necessary if there is a risk of aerosolization or if handling larger quantities. Consult your institution's safety officer for specific guidance.
Experimental Workflow
The following diagram illustrates the standard workflow for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Protocol:
-
Preparation:
-
Thoroughly review this safety guide and any other available safety information.
-
Put on all required personal protective equipment.
-
Prepare the work area by ensuring it is clean, uncluttered, and that all necessary equipment is readily available.
-
-
Handling:
-
Retrieve the this compound container from its designated -20°C storage location.
-
If weighing the solid compound, do so in a chemical fume hood or other ventilated enclosure to minimize inhalation exposure.
-
Prepare stock solutions in a fume hood.
-
Conduct all experimental procedures involving this compound within a fume hood or on a bench with appropriate local exhaust ventilation.
-
-
Cleanup:
-
After completing the experimental work, decontaminate all work surfaces with an appropriate cleaning agent.
-
Dispose of all waste materials according to the disposal plan outlined below.
-
Remove personal protective equipment in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All waste contaminated with this compound, including unused compound, solutions, contaminated PPE (gloves, etc.), and labware, must be segregated as chemical waste.
-
Waste Containers: Use clearly labeled, leak-proof containers for all this compound waste.
-
Disposal Method: As a potent pharmacological compound, this compound waste should be disposed of through a licensed hazardous waste disposal service. Do not dispose of this compound down the drain or in the regular trash.
-
Regulatory Compliance: Ensure that all disposal practices are in accordance with local, state, and federal regulations.
Emergency Procedures
In the event of an emergency, follow these procedures and always report the incident to your supervisor and institutional safety office.
Emergency Response Workflow
The following diagram outlines the decision-making process in the event of a chemical spill.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
